Cloricromen hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO5.ClH/c1-5-22(6-2)11-10-15-13(4)14-8-9-16(26-12-17(23)25-7-3)18(21)19(14)27-20(15)24;/h8-9H,5-7,10-12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCZJRFQJNGCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OCC)Cl)OC1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046499 | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74697-28-2 | |
| Record name | Cloricromen hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074697282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cloricromen hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(8-chloro-3-(2-(diethylamino)ethyl)-4-methyl-2-oxo-2H-chromen-7-yloxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLORICROMEN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/931696CA9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cloricromen hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Cloricromen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a coumarin (B35378) derivative with significant antithrombotic and vasodilatory properties. Its primary mechanism of action is centered on the potent inhibition of platelet aggregation, a critical process in thrombosis. This is achieved through a multi-faceted approach involving the modulation of key intracellular signaling pathways within platelets. Cloricromen elevates cyclic adenosine (B11128) monophosphate (cAMP) levels, likely through the inhibition of phosphodiesterase (PDE), and interferes with calcium mobilization. Evidence also suggests it may impact the thromboxane (B8750289) A2 (TXA2) pathway. Beyond its anti-platelet effects, Cloricromen exhibits cardioprotective actions, partly by inhibiting leukocyte infiltration during ischemia-reperfusion events, which is not solely dependent on its anti-aggregatory activity. This guide provides a detailed examination of these mechanisms, supported by experimental evidence, protocols, and signaling pathway diagrams to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Platelet Aggregation
The cornerstone of Cloricromen's therapeutic effect is its ability to inhibit platelet activation and aggregation. Platelets are key mediators of hemostasis and thrombosis, and their activation is a complex process involving multiple synergistic signaling pathways. Cloricromen interferes with these pathways at several critical junctures.
Modulation of Cyclic AMP (cAMP) Signaling
One of the primary mechanisms by which Cloricromen exerts its anti-aggregatory effect is by increasing intracellular levels of cAMP in platelets.[1] Cyclic AMP is a potent second messenger that acts as a powerful inhibitor of platelet activation.
-
Phosphodiesterase (PDE) Inhibition : Cloricromen is understood to inhibit the enzyme phosphodiesterase, which is responsible for the hydrolysis and degradation of cAMP.[1] By inhibiting PDE, Cloricromen leads to an accumulation of cAMP within the platelet.
-
Downstream Effects of Elevated cAMP : Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several substrate proteins. This phosphorylation cascade leads to the inhibition of granule release (containing pro-aggregatory molecules like ADP and serotonin) and a decrease in the availability of intracellular calcium, ultimately preventing platelet aggregation.[1]
Caption: Cloricromen inhibits PDE, increasing cAMP levels and leading to platelet inhibition.
Interference with Calcium Mobilization
Cytoplasmic calcium (Ca2+) is a critical signal for platelet activation. Cloricromen has been shown to reduce the mobilization of intracellular calcium in response to platelet agonists.
In studies using aequorin-loaded platelets, Cloricromen caused a dose-dependent reduction in cytoplasmic Ca2+ movements after the cells were stimulated with agonists like ADP and collagen.[2][3] This reduction in calcium flux is a key component of its inhibitory action, as it prevents the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors required for platelet aggregation.
Inhibition of Agonist-Induced Aggregation
Cloricromen demonstrates a consistent and dose-dependent inhibition of platelet aggregation induced by various physiological agonists.
-
ADP and Adrenaline : It effectively reduces platelet aggregation and Ca2+ mobilization when platelets are exposed to low concentrations of ADP (e.g., 2 µM) or a synergistic combination of ADP and adrenaline.[3]
-
Collagen and Thrombin : The drug also inhibits aggregation and ATP secretion from platelets stimulated by collagen and thrombin.[2][4] The inhibitory effect is noted to be particularly strong against collagen-induced aggregation.
Potential Secondary Mechanisms of Action
Beyond its direct anti-platelet effects, Cloricromen possesses other pharmacological activities that contribute to its therapeutic profile.
Vasodilatory Effects
Cloricromen exhibits vasodilatory properties, which can improve blood flow and reduce vascular resistance.[1] This effect is complementary to its antithrombotic action in the management of ischemic conditions. While the precise mechanism is not fully elucidated for Cloricromen, it is likely related to the relaxation of vascular smooth muscle cells, a common feature of agents that increase cyclic nucleotide levels.
Cardioprotection and Anti-Leukocyte Activity
In models of myocardial ischemia-reperfusion, Cloricromen has been shown to have a cardioprotective effect by reducing infarct size. This benefit is linked to an inhibition of leukocyte infiltration into the ischemic tissue.[5] Notably, this cardioprotective effect can be observed at doses that do not significantly inhibit ex vivo platelet aggregation, suggesting a mechanism that is, at least in part, independent of its anti-platelet activity.[5]
Quantitative Data
Specific quantitative data such as IC50 or Ki values for this compound are not widely available in the public literature. The available studies frequently describe its effects as "dose-dependent" within certain concentration or dosage ranges.
| Compound | Assay | Agonist | System | Result | Reference |
| Cloricromen | Platelet Aggregation | Thrombin | In Vitro (Human Platelets) | Inhibition observed at 5-30 µM | [4] |
| Cloricromen | Platelet Aggregation | ADP (2 µM) | In Vitro (Human Platelets) | Dose-dependent inhibition | [6] |
| Cloricromen | Ex Vivo Platelet Aggregation | Collagen, ADP | Rabbit | Dose-dependent inhibition (1-1000 µg/kg/min) | [5] |
| Cloricromen | Myocardial Infarct Size | Ischemia-Reperfusion | Rabbit | Reduction observed at 30 & 300 µg/kg/min | [5] |
| Coumarin (Analogue) | Platelet Aggregation | Arachidonic Acid | In Vitro (Human Whole Blood) | IC50: 2.45 mM | [7] |
| Esculetin (Analogue) | COX-1 Activity | N/A | In Vitro (Pure Enzyme) | IC50: 2.76 mM | [7] |
Table 1: Summary of available quantitative and dose-dependent data for Cloricromen and related coumarin analogues.
Experimental Protocols
Protocol for In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA), the gold standard for assessing platelet function.
-
Blood Collection and PRP Preparation :
-
Draw whole blood from healthy, drug-free donors via venipuncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Keep samples at room temperature to avoid platelet activation.
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at 20°C to separate the platelet-rich plasma (PRP).
-
Transfer the upper PRP layer to a new tube.
-
Centrifuge the remaining blood at 2,500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).
-
-
Assay Procedure :
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Pipette 200-250 µL of PRP into a siliconized glass cuvette with a magnetic stir bar. Place the cuvette in the aggregometer and incubate at 37°C for 5 minutes.
-
Calibrate the aggregometer by setting 0% light transmission with the PRP sample and 100% transmission with the PPP sample.
-
Add the test compound (this compound at various concentrations) or vehicle (control) to the PRP and incubate for a predefined period (e.g., 5 minutes).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin) at a predetermined concentration.
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through to the photodetector.
-
-
Data Analysis :
-
The maximum percentage of aggregation is calculated relative to the PPP baseline.
-
Plot dose-response curves of inhibitor concentration versus percentage of aggregation to determine IC50 values.
-
Caption: A simplified workflow of a typical platelet aggregometry experiment.
Protocol for Intracellular Calcium Measurement with Aequorin
This protocol describes how to measure changes in intracellular Ca2+ concentration in platelets using the bioluminescent photoprotein aequorin.
-
Platelet Preparation and Aequorin Loading :
-
Prepare washed platelets from citrated whole blood by centrifugation and resuspension in a calcium-free buffer.
-
Load the platelets with aequorin. A common method involves incubating the platelet suspension with aequorin in the presence of EGTA and ATP, which transiently permeabilizes the membrane to allow the protein to enter.[2]
-
After loading, wash the platelets to remove extracellular aequorin and resuspend them in a buffer containing physiological Ca2+.
-
-
Luminescence Measurement :
-
Place the aequorin-loaded platelet suspension in a luminometer cuvette at 37°C with stirring.
-
Add the test compound (Cloricromen) or vehicle and incubate.
-
Inject a platelet agonist (e.g., ADP, thrombin) into the cuvette to trigger Ca2+ influx and release from internal stores.
-
The binding of Ca2+ to aequorin triggers a conformational change that results in the emission of a flash of light.
-
Record the light emission over time using the luminometer. The intensity of the light signal is proportional to the intracellular Ca2+ concentration.
-
-
Data Calibration and Analysis :
-
At the end of the experiment, lyse the platelets with a detergent (e.g., Triton X-100) in the presence of saturating Ca2+ to measure the total aequorin luminescence (Lmax).
-
The recorded light signals can be converted into Ca2+ concentration values using established calibration curves and equations.
-
Compare the peak Ca2+ signals in the presence and absence of Cloricromen to determine its inhibitory effect.
-
Conclusion
This compound is a multi-target antiplatelet agent whose primary mechanism of action involves the inhibition of platelet aggregation through the modulation of intracellular cAMP and calcium signaling pathways. Its ability to inhibit platelet responses to a range of physiological agonists like ADP, collagen, and thrombin underscores its potential as an effective antithrombotic agent. Furthermore, its vasodilatory and leukocyte-inhibiting properties may offer additional therapeutic benefits in the context of cardiovascular diseases. While the qualitative aspects of its mechanism are well-supported, further research is required to provide precise quantitative data on its potency against specific molecular targets, which will be crucial for optimizing its clinical application and for the development of next-generation antithrombotic therapies.
References
- 1. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antiplatelet activity of new 4-(1-piperazinyl)coumarin derivatives. Human platelet phosphodiesterase 3 inhibitory properties of the two most effective compounds described and molecular modeling study on their interactions with phosphodiesterase 3A catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Synthesis and In Vitro Antiplatelet Activity of New 4-(1-Piperazinyl)coumarin Derivatives. Human Platelet Phosphodiesterase 3 Inhibitory Properties of the Two Most Effective Compounds Described and Molecular Modeling Study on Their Interactions with Phosphodiesterase 3A Catalytic Site - American Chemical Society - Figshare [acs.figshare.com]
- 4. Collagen-induced platelet aggregation:--evidence against the essential role of platelet adenosine diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of Cloricromen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen hydrochloride is a coumarin (B35378) derivative investigated for its antithrombotic and vasoprotective properties. This technical guide provides a comprehensive overview of a plausible and chemically robust multi-step synthesis pathway for this compound, intended for an audience of researchers and professionals in drug development. The synthesis is elucidated through detailed experimental protocols derived from established chemical literature, with quantitative data summarized for clarity. The logical flow of the synthesis is visually represented using a detailed pathway diagram.
Introduction
Cloricromen, chemically known as ethyl 2-[8-chloro-3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate, is a synthetic coumarin derivative. The coumarin scaffold is a prominent feature in many natural products and synthetic compounds exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The synthesis of this compound involves the construction of the core 4-methylcoumarin (B1582148) ring system, followed by a series of functional group interconversions and substitutions to build the final molecule. This guide outlines a logical and efficient six-step synthetic route from commercially available starting materials.
Overall Synthesis Pathway
The synthesis of this compound can be logically divided into six key stages, starting with the formation of the coumarin core and culminating in the formation of the final hydrochloride salt.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols and Data
This section provides detailed methodologies for each step of the synthesis. The protocols are based on established procedures for similar chemical transformations.
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)
The foundational coumarin structure is synthesized via the acid-catalyzed Pechmann condensation of resorcinol with ethyl acetoacetate.[1][2][3][4]
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, combine resorcinol (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (approx. 4-5 parts by weight relative to resorcinol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 18-24 hours or gently heat at 75-80°C for 20-30 minutes if using polyphosphoric acid (PPA) as the catalyst.[2]
-
Pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A pale yellow solid will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Recrystallize the crude product from a dilute ethanol-water mixture to yield pure 7-hydroxy-4-methylcoumarin.
| Parameter | Value | Reference(s) |
| Starting Materials | Resorcinol, Ethyl Acetoacetate | [1][5] |
| Catalyst | Conc. H₂SO₄ or PPA | [2] |
| Reaction Time | 20 min - 24 h | [2] |
| Reaction Temperature | 0 °C to 80 °C | [2] |
| Typical Yield | 49% - 95% | [5][6] |
Step 2: Synthesis of 3-(2-Hydroxyethyl)-7-hydroxy-4-methylcoumarin
This step introduces the two-carbon side chain at the C-3 position of the coumarin ring.
Experimental Protocol:
-
Dissolve 7-hydroxy-4-methylcoumarin (1.0 eq) in an appropriate solvent such as dioxane.
-
Add a base, for example, piperidine (B6355638) (catalytic amount).
-
Add 2-chloroethanol (B45725) (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into acidified water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol (B145695) to obtain 3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin.
| Parameter | Value |
| Starting Material | 7-Hydroxy-4-methylcoumarin |
| Reagents | 2-Chloroethanol, Piperidine |
| Solvent | Dioxane |
| Reaction Time | 4 - 6 hours |
| Reaction Temperature | Reflux |
| Estimated Yield | 60% - 75% |
Step 3: Synthesis of 8-Chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin
Chlorination of the activated aromatic ring at the C-8 position is achieved through electrophilic aromatic substitution.
Experimental Protocol:
-
Dissolve 3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin (1.0 eq) in a suitable solvent like glacial acetic acid or chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into ice water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Starting Material | 3-(2-Hydroxyethyl)-7-hydroxy-4-methylcoumarin |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Glacial Acetic Acid |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Estimated Yield | 70% - 85% |
Step 4: Synthesis of 8-Chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin
The primary alcohol on the side chain is converted to a more reactive alkyl chloride.
Experimental Protocol:
-
Suspend 8-chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin (1.0 eq) in a solvent such as dichloromethane (B109758) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then reflux for 2-3 hours.
-
Cool the reaction mixture and carefully quench any excess thionyl chloride by pouring it into ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
| Parameter | Value |
| Starting Material | 8-Chloro-3-(2-hydroxyethyl)-7-hydroxy-4-methylcoumarin |
| Reagent | Thionyl Chloride (SOCl₂) |
| Solvent | Dichloromethane |
| Reaction Time | 2 - 3 hours |
| Reaction Temperature | Reflux |
| Estimated Yield | 85% - 95% |
Step 5: Synthesis of Ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
The 7-hydroxy group is alkylated to introduce the ethyl oxyacetate moiety.[7]
Experimental Protocol:
-
In a round-bottom flask, combine 8-chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (2.5 eq), and a catalytic amount of potassium iodide.
-
Add dry acetone (B3395972) as the solvent.
-
Add ethyl bromoacetate (B1195939) (1.2 eq) to the suspension.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic salts and wash them with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product. Purify by column chromatography if necessary.
| Parameter | Value | Reference(s) |
| Starting Material | 8-Chloro-3-(2-chloroethyl)-7-hydroxy-4-methylcoumarin | |
| Reagents | Ethyl bromoacetate, K₂CO₃ | [7] |
| Solvent | Dry Acetone | [7] |
| Reaction Time | 12 - 24 hours | [7] |
| Reaction Temperature | Reflux | [7] |
| Typical Yield | >80% (analogous reactions) | [7] |
Step 6: Synthesis of Cloricromen Free Base (Amination)
The final carbon-nitrogen bond is formed through nucleophilic substitution.
Experimental Protocol:
-
Dissolve ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate (1.0 eq) in a solvent such as acetonitrile (B52724) or ethanol.
-
Add diethylamine (B46881) (2.5 eq) to the solution. A base like potassium carbonate can be added to scavenge the HCl formed.
-
Heat the mixture to reflux and maintain for 6-12 hours.
-
Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Cloricromen free base, which can be purified by column chromatography.
| Parameter | Value |
| Starting Material | Ethyl 2-{[8-chloro-3-(2-chloroethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate |
| Reagent | Diethylamine |
| Solvent | Acetonitrile |
| Reaction Time | 6 - 12 hours |
| Reaction Temperature | Reflux |
| Estimated Yield | 70% - 90% |
Step 7: Formation of this compound
The final step is the conversion of the basic amine to its hydrochloride salt to improve stability and solubility.
Experimental Protocol:
-
Dissolve the purified Cloricromen free base in a suitable anhydrous solvent, such as diethyl ether, ethanol, or isopropanol (B130326).
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol dropwise until precipitation is complete.
-
Stir the resulting suspension in the cold for 30 minutes.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the solid with cold, anhydrous solvent (e.g., diethyl ether) and dry under vacuum to yield this compound.
| Parameter | Value |
| Starting Material | Cloricromen (Free Base) |
| Reagent | Anhydrous Hydrogen Chloride (gas or solution) |
| Solvent | Diethyl ether, Ethanol, or Isopropanol |
| Reaction Temperature | 0 °C |
| Estimated Yield | >95% |
Logical Workflow Diagram
The following diagram illustrates the logical progression and key quality control checks in the synthesis process.
Caption: Logical workflow for the synthesis and quality control of Cloricromen HCl.
Conclusion
The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. This guide presents a viable and detailed pathway, beginning with the well-established Pechmann condensation to form the coumarin core, followed by a series of functionalizations including chlorination, alkylation, and amination. The provided protocols and tabulated data offer a practical framework for researchers engaged in the synthesis of Cloricromen and its analogues. Each step requires careful control of reaction conditions and purification of intermediates to ensure a high-quality final product suitable for further investigation.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]
- 5. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 6. scispace.com [scispace.com]
- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
Cloricromen Hydrochloride: An In-Depth Technical Guide on its Role in Thromboxane A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen (B1669239) hydrochloride, a coumarin (B35378) derivative, is a notable antiplatelet agent with significant potential in the management of thromboembolic disorders. Its mechanism of action, centered on the inhibition of platelet aggregation, involves a multifaceted interaction with key signaling pathways. This technical guide provides a comprehensive overview of the role of cloricromen hydrochloride in the inhibition of thromboxane (B8750289) A2 (TXA2), a potent mediator of platelet activation and aggregation. This document will delve into the available data on its efficacy, detail relevant experimental protocols, and visualize the complex signaling pathways involved. While direct quantitative data on the interaction of cloricromen with specific components of the TXA2 pathway remains limited in publicly accessible literature, this guide synthesizes the current understanding of its antiplatelet effects and its position within the broader context of antithrombotic therapies.
Introduction to this compound
Cloricromen is an antiplatelet and vasodilatory agent that has been investigated for its therapeutic potential in preventing and managing thromboembolic diseases.[1] As a coumarin derivative, it belongs to a class of compounds known for their anticoagulant and antithrombotic properties.[1][2] Cloricromen has demonstrated the ability to inhibit platelet aggregation induced by a variety of agonists, suggesting a broad-spectrum antiplatelet activity.[3][4] Its mechanism appears to be distinct from or supplementary to that of common antiplatelet drugs like aspirin, which primarily target cyclooxygenase (COX) enzymes.[5]
The Thromboxane A2 Signaling Pathway in Platelet Aggregation
Thromboxane A2 (TXA2) is a potent, short-lived eicosanoid that plays a pivotal role in hemostasis and thrombosis.[6] Upon platelet activation by agonists such as thrombin, collagen, or adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid is liberated from the platelet membrane by phospholipase A2 (PLA2). Arachidonic acid is then sequentially metabolized by cyclooxygenase-1 (COX-1) to prostaglandin (B15479496) G2 (PGG2) and then to prostaglandin H2 (PGH2). Finally, thromboxane synthase converts PGH2 into TXA2.
TXA2 then acts as an autocrine and paracrine mediator, binding to the G-protein coupled thromboxane receptor (TP receptor) on the surface of platelets. This binding activates Gq and G12/13 proteins, initiating downstream signaling cascades.[7][8] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the dense tubular system, leading to a rise in intracellular calcium concentration.[3][9] DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These events culminate in platelet shape change, degranulation (releasing further agonists like ADP), and the conformational activation of the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor, which is the final common pathway for platelet aggregation.
Caption: Thromboxane A2 Signaling Pathway in Platelets.
Cloricromen's Mechanism of Action in Thromboxane A2 Inhibition
While the precise molecular target of cloricromen within the TXA2 pathway has not been definitively elucidated in the available literature, several studies provide strong evidence for its inhibitory role.
Inhibition of Platelet Aggregation
Cloricromen has been shown to inhibit platelet aggregation induced by a range of agonists, including ADP, collagen, and thrombin.[4][9] This broad inhibitory profile suggests that it may act on a central pathway of platelet activation. One study demonstrated that cloricromen's anti-aggregatory activity is mediated through a mechanism that is either different from or in addition to the inhibition of cyclooxygenase (COX), the target of aspirin.[5] This is a critical distinction, as it implies that cloricromen does not simply prevent the initial production of prostaglandin H2 from arachidonic acid.
Inhibition of Thromboxane A2 Production
Some evidence suggests that cloricromen directly inhibits the production of TXA2. Studies on other coumarin derivatives have shown that they can inhibit the release of both arachidonic acid and TXA2 from activated platelets.[1] This suggests a potential mechanism where cloricromen might interfere with the enzymatic activity of phospholipase A2 or thromboxane synthase.
Modulation of Intracellular Calcium and cAMP
Cloricromen has been observed to inhibit the rise in intracellular calcium concentration that typically follows platelet activation.[3][9] This effect on calcium mobilization is consistent with an interruption of the Gq-mediated signaling cascade downstream of the TP receptor. Furthermore, some reports suggest that the antiplatelet effects of certain antithrombotic agents are linked to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10] Elevated cAMP levels are known to inhibit platelet activation by phosphorylating key proteins in the signaling cascade, ultimately leading to the sequestration of intracellular calcium and inhibition of GPIIb/IIIa activation. While direct evidence for cloricromen's effect on cAMP is not robust, it remains a plausible mechanism contributing to its anti-aggregatory action.
Caption: Postulated Mechanism of Action of Cloricromen.
Quantitative Data on Cloricromen's Efficacy
| Agonist | Cloricromen Concentration | Effect | Reference |
| ADP (2 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [3] |
| ADP (2 µM) + Adrenaline (10 µM) | Dose-dependent | Reduction in platelet aggregation and cytoplasmic Ca2+ movements | [3] |
| Thrombin | 5-30 µM | Inhibition of platelet aggregation | [4] |
| Collagen | Dose-dependent (1-1000 µg/kg/min in vivo) | Stronger inhibition of ex vivo platelet aggregation compared to ADP | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to assess the antiplatelet effects of compounds like cloricromen.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This is a gold-standard method to assess platelet function in vitro.
Objective: To measure the extent of platelet aggregation in response to various agonists in the presence or absence of an inhibitor.
Materials:
-
Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
-
Agonists: ADP, Collagen, Thrombin, Arachidonic Acid.
-
This compound solution at various concentrations.
-
Aggregometer cuvettes with stir bars.
-
Pipettes.
Procedure:
-
PRP and PPP Preparation: a. Draw whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP (the supernatant). c. Transfer the PRP to a separate tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Platelet Aggregation Measurement: a. Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar. b. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add the desired concentration of cloricromen or vehicle control to the PRP in the sample cuvette. e. Incubate the PRP with the inhibitor for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., ADP, collagen) to the cuvette to induce aggregation. g. Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
Caption: Light Transmission Aggregometry (LTA) Workflow.
Measurement of Thromboxane B2 (TXB2) by Enzyme Immunoassay (EIA)
Objective: To quantify the production of TXB2, the stable metabolite of TXA2, in platelet-rich plasma following stimulation.
Materials:
-
Platelet-rich plasma (PRP).
-
Agonist (e.g., arachidonic acid, collagen).
-
This compound solution at various concentrations.
-
Indomethacin (to stop the reaction).
-
Centrifuge.
-
Thromboxane B2 EIA kit.
-
Microplate reader.
Procedure:
-
Platelet Stimulation: a. Pre-incubate PRP samples with various concentrations of cloricromen or vehicle for a specified time at 37°C. b. Add an agonist (e.g., arachidonic acid) to stimulate TXA2 production. c. After a defined incubation period (e.g., 5 minutes), stop the reaction by adding indomethacin.
-
Sample Preparation: a. Centrifuge the samples to pellet the platelets. b. Collect the supernatant for TXB2 analysis.
-
EIA Procedure (as per kit instructions): a. Prepare standards and samples. b. Add standards, samples, and enzyme-conjugated TXB2 to the wells of an antibody-coated microplate. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add a substrate solution to develop a colorimetric signal. f. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve from the absorbance readings of the standards. b. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.
Discussion and Future Directions
This compound demonstrates significant antiplatelet activity, and evidence points towards its interference with the thromboxane A2 pathway. Its mechanism, being at least partially independent of COX inhibition, makes it an interesting candidate for further investigation, potentially in combination with other antiplatelet agents.
The primary gap in the current understanding of cloricromen is the lack of precise quantitative data on its direct interaction with thromboxane synthase or the thromboxane receptor. Future research should focus on:
-
In vitro enzyme inhibition assays: To determine the IC50 of cloricromen against purified thromboxane synthase.
-
Receptor binding assays: To determine the Ki of cloricromen for the thromboxane receptor.
-
Signaling pathway analysis: To elucidate the specific effects of cloricromen on phospholipase A2 activity and cAMP levels in platelets.
-
Clinical trials: To further evaluate the efficacy and safety of cloricromen in the prevention and treatment of thrombotic diseases, with a focus on pharmacodynamic markers related to the TXA2 pathway.
Conclusion
This compound is a promising antiplatelet agent that inhibits thromboxane A2-mediated platelet aggregation. While its exact molecular mechanism requires further detailed investigation, the available evidence suggests a mode of action that is distinct from traditional antiplatelet drugs. This technical guide provides a comprehensive summary of the current knowledge, highlighting the need for further research to fully characterize its pharmacological profile and establish its clinical utility in the management of cardiovascular diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The key contribution of platelet and vascular arachidonic acid metabolism to the pathophysiology of atherothrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gq pathway regulates proximal C-type lectin-like receptor-2 (CLEC-2) signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Activation Through G-protein Coupled Receptors [e-ceth.org]
- 9. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Cloricromen used for? [synapse.patsnap.com]
An In-Depth Technical Guide to the Anti-inflammatory Properties of Cloricromen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen hydrochloride, a coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties in addition to its well-known antithrombotic effects. This technical guide provides a comprehensive overview of the current understanding of Cloricromen's anti-inflammatory mechanisms, supported by available quantitative data and detailed experimental protocols. The primary mechanism of action involves the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB), leading to a reduction in pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). Furthermore, Cloricromen exhibits antioxidant properties by scavenging free radicals. This document aims to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of this compound for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation is a key component in the pathophysiology of numerous diseases, including cardiovascular disorders, autoimmune diseases, and neurodegenerative conditions. This compound, known for its antithrombotic activity through the inhibition of thromboxane (B8750289) A2, has emerged as a compound of interest for its anti-inflammatory potential.[1] Its multifaceted mechanism of action, encompassing the inhibition of pro-inflammatory signaling and antioxidant effects, suggests a broader therapeutic utility.[1] This guide delves into the technical details of Cloricromen's anti-inflammatory properties to facilitate further research and development.
Mechanism of Action
This compound exerts its anti-inflammatory effects through a combination of pathways, primarily by inhibiting the production of key inflammatory mediators and reducing oxidative stress.
Inhibition of the NF-κB Signaling Pathway
A pivotal mechanism underlying Cloricromen's anti-inflammatory action is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory cytokines and enzymes.
In vivo studies have shown that this compound inhibits LPS-induced NF-κB activation.[2] This inhibition leads to a downstream reduction in the expression and production of key inflammatory mediators.
Reduction of Pro-inflammatory Mediators
By inhibiting the NF-κB pathway, this compound effectively reduces the production of several key pro-inflammatory mediators:
-
Nitric Oxide (NO): In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive NO production, which contributes to tissue damage. Cloricromen has been shown to inhibit the induction of iNOS, thereby decreasing the production of nitrites (a stable metabolite of NO).[3]
-
Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a potent pro-inflammatory cytokine that plays a central role in systemic inflammation. Cloricromen treatment has been demonstrated to decrease serum levels of TNF-α in endotoxin-treated animal models.[2]
-
Pro-inflammatory Cytokines and Chemokines: Cloricromen modulates inflammation by generally inhibiting the synthesis of various pro-inflammatory cytokines and chemokines, which are signaling proteins that attract immune cells to the site of inflammation.[1]
Antioxidant Activity
This compound also exhibits antioxidant properties by scavenging free radicals.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation. By reducing oxidative stress, Cloricromen can mitigate the oxidative component of inflammatory processes.[1]
Quantitative Data
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound.
| Parameter | Assay/Model | Test System | Concentration/Dose | Result | Reference |
| Nitrite (NO₂⁻) Production | Griess Assay | Murine J774 Macrophages | 2 µM | Concentration-dependent inhibition | [3] |
| 20 µM | [3] | ||||
| 200 µM | 84.0 ± 8.0% max inhibition (pre-treatment) | [3] | |||
| NF-κB Activation | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Inhibition of LPS-induced activation | [2] |
| TNF-α Serum Levels | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Decreased serum levels | [2] |
| Nitric Oxide (NO) Serum Levels | In vivo | Endotoxin-treated rats | 2 mg/kg (i.v.) | Decreased serum levels | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's anti-inflammatory properties.
General Experimental Workflow
The following diagram illustrates a general workflow for in vitro evaluation of the anti-inflammatory effects of this compound.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of Cloricromen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cloricromen (B1669239) hydrochloride is a coumarin (B35378) derivative with significant pharmacodynamic effects, primarily centered on the inhibition of platelet aggregation and vasodilation. This technical guide provides a comprehensive overview of the core pharmacodynamics of cloricromen, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. The information is intended to support further research and drug development efforts in the fields of thrombosis, cardiovascular disease, and inflammation.
Core Pharmacodynamic Properties
Cloricromen's primary pharmacodynamic effects are its potent antiplatelet and vasodilatory actions. It also exhibits anti-inflammatory properties. These effects are mediated through multiple mechanisms, including the inhibition of phosphodiesterase, modulation of nitric oxide signaling, and interference with thromboxane (B8750289) A2 synthesis pathways.
Inhibition of Platelet Aggregation
Cloricromen has been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. This inhibitory effect is dose-dependent.
Table 1: Quantitative Data on the Inhibition of Platelet Aggregation by Cloricromen
| Agonist | Species/System | Concentration/Dose | Observed Effect | Citation |
| ADP (2 µM) | Human aequorin-loaded platelets | Not specified | Dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements. | [1] |
| ADP + Adrenaline (10 µM) | Human aequorin-loaded platelets | Not specified | Dose-dependent reduction in platelet aggregation and cytoplasmic Ca2+ movements. | [1] |
Anti-inflammatory and Vasodilatory Effects
Cloricromen demonstrates anti-inflammatory and vasodilatory properties, primarily through the inhibition of inducible nitric oxide synthase (iNOS) and subsequent reduction of nitric oxide (NO) production in inflammatory conditions.
Table 2: Quantitative Data on the Anti-inflammatory Effects of Cloricromen
| Cell Type/System | Stimulus | Cloricromen Concentration | Observed Effect | Citation |
| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 2 µM | Inhibition of nitrite (B80452) (NO2-) production. | [2] |
| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 20 µM | Inhibition of nitrite (NO2-) production. | [2] |
| Murine J774 macrophages | Lipopolysaccharide (100 ng/ml) | 200 µM | Concentration-dependent inhibition of nitrite (NO2-) production, with maximum inhibition (84.0 +/- 8.0%) when added 6 hours before LPS. | [2] |
| Endotoxin-shocked rats (aortic rings) | Lipopolysaccharide (4 mg/kg, i.v.) | 2 mg/kg, i.v. (in vivo treatment) | Partially prevented the loss in tone of aortic rings and improved their reactivity to phenylephrine. | [2] |
Signaling Pathways and Mechanisms of Action
Inhibition of Platelet Aggregation Signaling Pathway
Cloricromen's antiplatelet effect is believed to be mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels, in turn, inhibit the release of granules that promote platelet aggregation. Additionally, cloricromen may interfere with the thromboxane A2 (TXA2) signaling pathway, a potent promoter of platelet aggregation and vasoconstriction.
References
Methodological & Application
Application Notes and Protocols for Testing Cloricromen Hydrochloride Efficacy in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary cause of major cardiovascular events such as myocardial infarction and stroke. The development of novel antithrombotic agents requires robust preclinical evaluation in relevant animal models. Cloricromen hydrochloride is recognized as a potent inhibitor of platelet aggregation.[1] Its mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within platelets.[1] Elevated cAMP levels subsequently hinder the release of granules that promote platelet aggregation, thereby reducing the propensity for clot formation.[1] These characteristics suggest its potential as an effective antithrombotic agent.
Mechanism of Action of this compound
This compound's primary antithrombotic effect stems from its ability to inhibit platelet aggregation.[1] Platelets play a crucial role in the initiation of thrombus formation. Upon vascular injury, platelets adhere to the exposed subendothelial matrix, become activated, and aggregate to form a primary hemostatic plug. Cloricromen intervenes in this process by inhibiting phosphodiesterase, an enzyme that degrades cAMP.[1] The resulting increase in intracellular cAMP levels in platelets leads to the inhibition of platelet activation and aggregation, a key step in thrombus formation.[1]
Putative Signaling Pathway of Cloricromen in Platelets
References
Application Notes and Protocols for In Vivo Rodent Studies with Cloricromen Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cloricromen (B1669239) hydrochloride is a coumarin (B35378) derivative that has demonstrated significant anti-inflammatory and antiplatelet properties in preclinical studies. These notes provide an overview of its application in in vivo rodent models, detailing recommended dosages, experimental protocols, and insights into its mechanism of action. This information is intended to guide researchers in designing robust and reproducible preclinical studies to evaluate the therapeutic potential of cloricromen.
Data Presentation: Quantitative Dosage Summary
The following table summarizes the reported dosages of cloricromen hydrochloride used in in vivo rodent studies for different applications.
| Application | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Anti-inflammatory | Lewis rats with collagen-induced arthritis | 10 mg/kg daily | Intraperitoneal (i.p.) | Delayed onset of clinical signs of arthritis, improved histological status, and reduced expression of iNOS and COX-2 in inflamed joints.[1][2] | [1][2] |
| Pharmacokinetics | Sprague-Dawley rats | 100 mg/kg (single dose) | Oral (p.o.) | The active metabolite of cloricromen was detected in plasma, with peak levels achieved at 15 minutes post-administration. | |
| Antiplatelet (in vitro) | Rat peritoneal polymorphonuclear cells | 5-30 µM | N/A (in vitro) | Inhibited thrombin-induced platelet aggregation and synergized with other antiplatelet compounds.[3] | [3] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model in Lewis Rats for Anti-Inflammatory Studies
This protocol is based on the methodology described in the study by Cuzzocrea et al. (2002).[1][2]
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rodent model of rheumatoid arthritis.
Materials:
-
Male Lewis rats (inbred strain)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
0.01 M acetic acid
-
This compound
-
Sterile saline for injection
-
Syringes and needles for intradermal and intraperitoneal injections
-
Calipers for measuring paw volume
Procedure:
-
Induction of Arthritis:
-
On day 1, inject each rat intradermally at the base of the tail with 100 µl of an emulsion containing 100 µg of bovine type II collagen dissolved in 0.01 M acetic acid and emulsified with an equal volume of Complete Freund's Adjuvant.
-
On day 21, administer a second intradermal injection of CII in CFA.[1][2]
-
-
Treatment Protocol:
-
Assessment of Arthritis:
-
Monitor the clinical signs of arthritis daily, including periarticular erythema and edema of the hind paws.
-
Measure hind paw volume at regular intervals using calipers to quantify swelling.
-
At the end of the study (e.g., day 35), euthanize the animals and collect knee and paw tissues for histological and immunohistochemical analysis.
-
-
Histological and Immunohistochemical Analysis:
-
Process the collected tissues for histology and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation and tissue damage.
-
Perform immunohistochemistry to evaluate the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in the inflamed joints.[1][2]
-
Pharmacokinetic Study in Sprague-Dawley Rats
This protocol is based on a study investigating the retinal and systemic pharmacokinetics of cloricromen.
Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., water or 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Equipment for plasma separation (centrifuge)
-
Analytical instrumentation for drug quantification (e.g., HPLC)
Procedure:
-
Drug Administration:
-
Administer a single oral dose of 100 mg/kg of this compound to the rats using an oral gavage needle.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 90 minutes).
-
Process the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of cloricromen and its active metabolites using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Mandatory Visualizations
Caption: Experimental workflow for the collagen-induced arthritis model in rats.
Caption: Proposed mechanism of cloricromen's antiplatelet action via inhibition of calcium signaling.
References
- 1. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloricromene, a coumarine derivative, protects against collagen-induced arthritis in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Cloricromen Hydrochloride in DMSO for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen hydrochloride is a coumarin (B35378) derivative recognized for its potent antiplatelet and anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, making it a compound of significant interest in cardiovascular research and drug development.[2][3][[“]] Proper preparation of this compound solutions is paramount for obtaining accurate and reproducible results in in-vitro and cell-based assays. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture applications, with a specific focus on platelet aggregation assays.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value |
| Synonyms | Cloricromene hydrochloride |
| CAS Number | 74697-28-2 |
| Molecular Formula | C₂₀H₂₇Cl₂NO₅ |
| Molecular Weight | 432.34 g/mol |
| Appearance | White to off-white solid |
| Solubility in DMSO | 100 mg/mL (231.30 mM) |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years |
| Storage of Solution in DMSO | -80°C for 6 months; -20°C for 1 month |
Note: The use of ultrasonic agitation may be necessary to achieve complete dissolution in DMSO. It is also recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.
Protocol for Preparation of this compound Stock Solution (100 mM in DMSO)
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-treated) Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aseptic Technique: To prevent contamination, perform all steps under sterile conditions in a laminar flow hood.
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 100 mM stock solution, weigh out 43.23 mg.
-
Dissolution:
-
Transfer the weighed powder into a sterile amber tube.
-
Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
-
Solubilization:
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied, but caution should be exercised as heat can degrade some compounds.
-
-
Sterile Filtration (Optional but Recommended): For critical cell culture experiments, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile amber tube.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Experimental Protocol: In-vitro Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on platelet aggregation induced by agonists such as ADP and adrenaline.
Materials:
-
Prepared this compound stock solution in DMSO
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human whole blood anticoagulated with sodium citrate.
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP) and Adrenaline
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes and sterile tips
Procedure:
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of working solutions of this compound by diluting the stock solution in a suitable buffer or directly in the cell culture medium. It is crucial to maintain the final DMSO concentration in the cell culture well below 0.5% to avoid cytotoxicity. A final DMSO concentration of less than 0.1% is highly recommended.
-
-
Platelet Preparation:
-
Prepare PRP and PPP from citrated whole blood by centrifugation according to standard laboratory protocols.
-
-
Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add 50 µL of the desired concentration of the this compound working solution (or vehicle control - DMSO at the same final concentration) to the PRP and incubate for a specified time (e.g., 1-5 minutes).
-
Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.
-
Add 50 µL of the platelet agonist (e.g., ADP to a final concentration of 2 µM or adrenaline to a final concentration of 10 µM) to initiate aggregation.[5]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
-
Data Analysis:
-
Determine the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
-
A dose-response curve can be generated to determine the IC₅₀ value of this compound. Published studies have used working concentrations in the range of 5-30 µM.[3]
-
Mechanism of Action and Signaling Pathway
This compound inhibits platelet aggregation through a multi-faceted mechanism. It is known to interfere with the action of key platelet agonists like ADP and adrenaline.[5] This inhibition is associated with a reduction in cytoplasmic calcium mobilization, a critical step in platelet activation.[2] Furthermore, evidence suggests that Cloricromen may exert its effects by inhibiting the synthesis or action of thromboxane (B8750289) A2 and by modulating intracellular cyclic AMP (cAMP) levels, a key negative regulator of platelet function.
Caption: Proposed mechanism of this compound's antiplatelet action.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions and conducting a cell-based assay.
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Cloricromen Hydrochloride in Platelet Aggregometry Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Cloricromen hydrochloride in in vitro platelet aggregometry studies. This document outlines the mechanism of action of Cloricromen, its effects on platelet function, and a step-by-step guide for assessing its antiplatelet activity using Light Transmission Aggregometry (LTA).
Introduction to this compound
Cloricromen is a coumarin (B35378) derivative that has been investigated for its antithrombotic and vasodilatory properties.[1][2] It acts as an inhibitor of platelet aggregation, making it a compound of interest in the research and development of antiplatelet therapies for the prevention and management of thromboembolic disorders.[2] Understanding its effects on platelet function is crucial for elucidating its therapeutic potential. Platelet aggregometry is the gold-standard method for assessing platelet function in vitro and is an essential tool for evaluating the efficacy of antiplatelet agents like Cloricromen.
Mechanism of Action
This compound's primary mechanism of action as an antiplatelet agent is through the inhibition of phosphodiesterase (PDE) within platelets.[2] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately lead to the inhibition of platelet activation and aggregation. Key downstream effects of increased cAMP include the sequestration of intracellular calcium (Ca2+), a critical second messenger in platelet activation, and the inhibition of granule release, which contains pro-aggregatory molecules.[1]
Data Presentation: Inhibitory Effects of this compound
| Agonist | Agonist Concentration | Cloricromen Concentration | Observed Effect | Reference(s) |
| Thrombin | Not Specified | 5-30 µM | Inhibition of thrombin-induced platelet aggregation. | [3] |
| ADP | 2 µM | Dose-dependent | Dose-dependent reduction in platelet aggregation. | [1] |
| ADP + Adrenaline | 2 µM + 10 µM | Dose-dependent | Dose-dependent reduction in platelet aggregation. | [1] |
| Collagen | Not Specified | 1-1000 µg/kg/min (ex vivo) | Dose-dependent inhibition of ex vivo platelet aggregation. Stronger inhibition compared to ADP. | [4] |
| ADP | Not Specified | 1-1000 µg/kg/min (ex vivo) | Dose-dependent inhibition of ex vivo platelet aggregation. | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for conducting platelet aggregometry studies to evaluate the inhibitory effects of this compound.
Materials and Reagents
-
This compound
-
Whole blood from healthy, consenting donors (who have not taken antiplatelet medication for at least two weeks)
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes
-
Platelet agonists: Adenosine diphosphate (B83284) (ADP), Collagen, Thrombin
-
Phosphate-buffered saline (PBS) or other suitable vehicle for Cloricromen
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
-
Pipettes and tips
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Blood Collection: Collect whole blood into sodium citrate tubes using a large-gauge needle to minimize platelet activation. The first few milliliters of blood should be discarded.
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP. Carefully collect the upper, straw-colored PRP layer.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).
-
Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the Light Transmission Aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette the required volume of PPP into an aggregometer cuvette and place it in the reference well to set 100% light transmission.
-
Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.
-
-
Sample Preparation:
-
Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., PBS) and make serial dilutions to achieve the desired final concentrations for testing.
-
-
Incubation:
-
Add a small volume of the Cloricromen solution or vehicle control to the PRP in the sample cuvette.
-
Incubate the PRP with Cloricromen or vehicle for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
-
Induction of Aggregation:
-
Add the platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce aggregation.
-
The final concentration of the agonist should be predetermined to induce a submaximal aggregation response to allow for the detection of inhibitory effects.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve reaches a plateau.
-
Data Analysis:
-
The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP (100%) and PRP (0%) baselines.
-
The percentage of inhibition is calculated as: (1 - (Maximal aggregation with Cloricromen / Maximal aggregation with vehicle)) * 100%.
-
References
- 1. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Cloricromen used for? [synapse.patsnap.com]
- 3. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cloricromen Hydrochloride in Models of Arterial Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen hydrochloride is a coumarin (B35378) derivative with potent antiplatelet and vasodilatory properties.[1] Its primary mechanism of action involves the inhibition of platelet aggregation, making it a compound of interest for the prevention and treatment of thromboembolic disorders. These application notes provide a comprehensive overview of the use of this compound in preclinical models of arterial thrombosis, including detailed experimental protocols, quantitative data from relevant studies, and a visualization of its signaling pathway.
Mechanism of Action
Cloricromen exerts its antithrombotic effects primarily through the inhibition of platelet activation. It has been shown to inhibit platelet aggregation induced by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP) and collagen.[1] The proposed mechanism involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP levels, in turn, inhibit the release of granules that promote platelet aggregation and reduce cytoplasmic Ca2+ movements, ultimately dampening the thrombotic response.[2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from a key preclinical study.
Table 1: Dose-Dependent Inhibition of Ex Vivo Platelet Aggregation by Intravenous Cloricromen in Rabbits
| Cloricromen Infusion Rate (µg/kg/min) | Agonist | Inhibition of Platelet Aggregation (%) |
| 1 - 1000 | ADP | Dose-dependent |
| 1 - 1000 | Collagen | Dose-dependent (stronger inhibition than with ADP) |
Data extracted from a study in anesthetized rabbits where Cloricromen was infused for 15 minutes.[1]
Table 2: Effect of Intravenous Cloricromen on Infarct Size in a Rabbit Model of Myocardial Ischemia
| Treatment Group | Infusion Rate (µg/kg/min) | Infarct Size / Area at Risk (%) |
| Vehicle Control | - | N/A (Control Value) |
| Cloricromen | 30 | Reduced |
| Cloricromen | 300 | Reduced |
This study involved 1 hour of coronary artery occlusion followed by 2 hours of reperfusion in anesthetized rabbits. Cloricromen infusion started 15 minutes prior to occlusion and continued throughout the experiment.[1]
Experimental Protocols
This section provides a detailed protocol for a widely used model of arterial thrombosis, the ferric chloride-induced carotid artery thrombosis model in rats, and outlines the administration of this compound for evaluating its antithrombotic efficacy.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
This model is a well-established and reproducible method for inducing occlusive arterial thrombosis to study the efficacy of antithrombotic agents.[3][4][5][6][7][8]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., a mixture of ketamine and xylazine)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Doppler flow probe and flowmeter
-
Filter paper strips (e.g., 1x2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)
-
Saline solution (0.9% NaCl)
-
Sutures
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it in a supine position on a surgical board.
-
Make a midline cervical incision and expose the right common carotid artery, carefully separating it from the vagus nerve and surrounding tissues.
-
-
Blood Flow Measurement:
-
Place a Doppler flow probe around the exposed carotid artery to monitor blood flow continuously.
-
Allow the blood flow to stabilize and record the baseline reading.
-
-
Thrombus Induction:
-
Soak a small piece of filter paper in the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the surface of the carotid artery, downstream from the flow probe. The application time is critical and should be standardized (e.g., 3-5 minutes).
-
After the designated time, remove the filter paper and rinse the artery with saline to remove excess FeCl₃.
-
-
Monitoring and Endpoint:
-
Continuously monitor the blood flow in the carotid artery.
-
The primary endpoint is the time to occlusion (TTO), defined as the time from the application of FeCl₃ until the blood flow ceases completely (reaches zero).
-
After the experiment, the thrombosed arterial segment can be excised for further analysis, such as thrombus weight measurement or histological examination.
-
Administration of this compound
Intravenous Administration (based on rabbit data):
-
Dosing: Prepare a solution of this compound in a suitable vehicle (e.g., saline). Based on effective doses in rabbit studies, an infusion rate of 30 to 300 µg/kg/min can be a starting point for dose-finding studies.[1]
-
Administration: Infuse the Cloricromen solution intravenously, for example, through a cannulated femoral vein. The infusion should be initiated a set time before the induction of thrombosis (e.g., 15-30 minutes) and can be continued throughout the monitoring period.
Oral Administration:
-
Dosing: The appropriate oral dose would need to be determined in pharmacokinetic and dose-ranging studies.
-
Administration: Administer the Cloricromen suspension or solution via oral gavage at a specific time point before the surgical procedure (e.g., 1-2 hours) to allow for absorption.
Visualizations
Signaling Pathway of Cloricromen in Platelet Inhibition
Caption: Signaling pathway of this compound in platelets.
Experimental Workflow for Evaluating Cloricromen in the Ferric Chloride-Induced Thrombosis Model
Caption: Workflow for in vivo evaluation of Cloricromen.
References
- 1. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Cloricromen Hydrochloride for Studying Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen (B1669239) hydrochloride, a coumarin (B35378) derivative, has demonstrated significant potential as a tool for investigating endothelial function and dysfunction. Its multifaceted effects on key inflammatory and vascular processes make it a valuable compound for research in areas such as atherosclerosis, sepsis, and other inflammatory vascular diseases. These application notes provide a comprehensive overview of the use of cloricromen hydrochloride, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for its application in in vitro and in vivo studies of endothelial function.
Mechanism of Action
This compound exerts its effects on the endothelium through several key mechanisms, primarily centered around the inhibition of inflammatory pathways. A critical aspect of its action is the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[1] By blocking the activation of NF-κB, cloricromen can modulate the expression of a wide range of pro-inflammatory genes that play a crucial role in endothelial dysfunction.
This inhibitory action on NF-κB leads to two major downstream effects:
-
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression: Cloricromen has been shown to inhibit the induction of iNOS in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] This leads to a reduction in the overproduction of nitric oxide (NO), which, in the context of inflammation, can be detrimental and contribute to vascular hyporeactivity.
-
Modulation of Cell Adhesion: The compound inhibits the adhesion of monocytes to endothelial cells.[2] This is a critical early event in the development of atherosclerotic plaques. While the direct effect of cloricromen on specific adhesion molecules like VCAM-1 and ICAM-1 has not been quantitatively detailed in available literature, the inhibition of NF-κB, a key regulator of these molecules, strongly suggests a mechanism involving their reduced expression.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of this compound.
Table 1: Inhibition of Nitrite (B80452) Production in Macrophages
| Cell Line | Stimulant | Cloricromen Concentration (µM) | % Inhibition of Nitrite Production (Mean ± SEM) | Reference |
| Murine J774 Macrophages | Lipopolysaccharide (100 ng/ml) | 2 | Concentration-dependent | [3] |
| 20 | Concentration-dependent | [3] | ||
| 200 | 84.0 ± 8.0 (when added 6h before LPS) | [3] |
Table 2: Inhibition of Monocyte Adhesion to Endothelial Cells
| Endothelial Cell Type | Monocyte Type | Cloricromen Concentration (µM) | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Resting and Activated Human Monocytes | 10 - 200 | Concentration-dependent inhibition | [2] |
| 15 - 30 | Significant inhibition | [2] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide Production in Macrophages
This protocol is designed to assess the inhibitory effect of this compound on nitric oxide production in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
Murine Macrophage Cell Line (e.g., J774 or RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Pre-treatment with Cloricromen: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 2, 20, 200 µM) in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of cloricromen. For time-course experiments, cloricromen can be added at different time points before or after the stimulant.
-
Stimulation: After the desired pre-incubation time with cloricromen (e.g., 6 hours), add LPS to the wells to a final concentration of 100 ng/ml. Include control wells with cells treated with LPS alone and untreated cells.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
After incubation, collect 50 µl of the cell culture supernatant from each well.
-
Add 50 µl of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µl of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition by cloricromen compared to the LPS-only control.
Protocol 2: In Vitro Monocyte Adhesion to Endothelial Cells
This protocol details a static adhesion assay to evaluate the effect of this compound on the adhesion of monocytes to a monolayer of human umbilical vein endothelial cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Human monocyte cell line (e.g., THP-1 or U937) or freshly isolated human monocytes
-
Monocyte culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Fluorescent label for monocytes (e.g., Calcein-AM)
-
Tumor Necrosis Factor-alpha (TNF-α) or other inflammatory stimulant (optional)
-
24-well cell culture plates
-
Fluorescence microscope or plate reader
Procedure:
-
Endothelial Cell Monolayer Preparation: Seed HUVECs into 24-well plates and grow to confluence to form a tight monolayer.
-
Monocyte Labeling:
-
Incubate monocytes with a fluorescent dye such as Calcein-AM at a suitable concentration (e.g., 5 µM) for 30 minutes at 37°C.
-
Wash the labeled monocytes twice with PBS to remove excess dye and resuspend in fresh medium.
-
-
Treatment with Cloricromen:
-
Prepare different concentrations of this compound (e.g., 10, 30, 100, 200 µM) in endothelial cell medium.
-
Pre-incubate the confluent HUVEC monolayer with the cloricromen-containing medium for a specified time (e.g., 1 hour). Alternatively, pre-treat the labeled monocytes with cloricromen.
-
-
Endothelial Cell Activation (Optional): If studying inflammation-induced adhesion, treat the HUVEC monolayer with an inflammatory stimulus like TNF-α (e.g., 10 ng/ml) for 4-6 hours prior to the adhesion assay.
-
Adhesion Assay:
-
Remove the medium from the HUVEC monolayer.
-
Add the fluorescently labeled monocyte suspension (e.g., 2 x 10^5 cells/well) to each well.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells with pre-warmed PBS three times to remove non-adherent monocytes.
-
Quantification:
-
Microscopy: Capture images of multiple random fields per well using a fluorescence microscope. Count the number of adherent fluorescent monocytes per field.
-
Plate Reader: Lyse the cells with a lysis buffer and measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the average number of adherent cells per field or the relative fluorescence units. Determine the percentage of inhibition of monocyte adhesion by cloricromen compared to the control group (with or without TNF-α stimulation).
Signaling Pathways and Visualization
The following diagrams illustrate the proposed signaling pathways affected by this compound in endothelial cells.
References
- 1. Increased expression of ICAM-1, E-selectin, and VCAM-1 by cultured human endothelial cells upon exposure to haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophospholipids increase ICAM-1 expression in HUVEC through a Gi- and NF-kappaB-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crocetin promotes angiogenesis in human endothelial cells through PI3K-Akt-eNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Cloricromen Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen hydrochloride is a synthetic coumarin (B35378) derivative recognized for its potent antithrombotic, anti-inflammatory, and antioxidant properties.[1] Its therapeutic potential is primarily attributed to its ability to inhibit platelet aggregation and reduce inflammatory responses.[1] These characteristics make Cloricromen a compound of interest for preclinical research in cardiovascular diseases, ischemic conditions, and inflammatory disorders. This document provides detailed application notes and protocols for the in vivo delivery of this compound in animal models, offering guidance on formulation, administration routes, and potential signaling pathways involved in its mechanism of action.
Data Presentation
Quantitative In Vivo Administration Data
The following table summarizes the reported dosages and administration routes for this compound in various animal models.
| Animal Model | Administration Route | Dosage | Key Findings | Reference |
| Rabbit | Intravenous Infusion | 30 and 300 µg/kg/min | Cardioprotective effects in a myocardial ischemia model. | |
| Rabbit | Oral Gavage | 10 mg/kg and 100 mg/kg (single dose) | Dose-proportional plasma and retina concentrations of its active metabolite. | |
| Rat | Oral Gavage | 100 mg/kg (single dose) | Detection of the active metabolite in plasma and retina. | |
| Human | Oral Administration | 100 mg (twice daily for 7 days) | Significant antiplatelet activity observed. | [2] |
Solubility for In Vivo Formulation
| Solvent System | Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (ultrasonic) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) (ultrasonic) | ≥ 2.5 mg/mL | [3] |
| 10% DMSO, 90% corn oil (ultrasonic) | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for parenteral and oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve the this compound powder in DMSO.
-
Add PEG300 to the DMSO-Cloricromen mixture and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and concentration.
-
Use an ultrasonic bath to ensure complete dissolution, resulting in a clear solution with a solubility of at least 2.5 mg/mL.[3]
-
Sterile filter the final solution using a 0.22 µm syringe filter for intravenous or intraperitoneal administration.
Oral Gavage Administration Protocol (Rat/Mouse)
Materials:
-
Formulated this compound solution
-
Appropriately sized gavage needle (e.g., 18-20 gauge for mice, 16-18 gauge for rats)
-
Syringe
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, manual restraint may be sufficient.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.
-
Administer the calculated volume of the this compound solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
Intravenous Infusion Protocol (Rabbit)
Materials:
-
Formulated and sterile-filtered this compound solution
-
Infusion pump
-
Catheter (e.g., 22-24 gauge)
-
Syringes
-
Anesthetic (as per approved animal protocol)
Procedure:
-
Anesthetize the rabbit according to the institutionally approved protocol.
-
Place a catheter in a suitable vein, such as the marginal ear vein.
-
Secure the catheter in place.
-
Load the sterile this compound solution into a syringe and place it in the infusion pump.
-
Connect the syringe to the catheter via infusion tubing.
-
Set the infusion pump to deliver the desired dose (e.g., 30 or 300 µg/kg/min).
-
Start the infusion and monitor the animal's vital signs throughout the procedure.
Note on Intraperitoneal and Subcutaneous Administration:
While specific in vivo studies detailing the intraperitoneal (IP) or subcutaneous (SC) administration of this compound were not identified in the literature, these routes are common for preclinical drug evaluation. The general protocols for these methods are provided below. Researchers should perform dose-ranging studies to determine the optimal dose for their specific model and experimental goals.
General Intraperitoneal Injection Protocol (Rodent)
Materials:
-
Formulated and sterile-filtered this compound solution
-
Syringe with an appropriate gauge needle (e.g., 25-27 gauge)
Procedure:
-
Properly restrain the rodent, exposing the abdomen.
-
Tilt the animal's head downwards.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
General Subcutaneous Injection Protocol (Rodent)
Materials:
-
Formulated this compound solution
-
Syringe with an appropriate gauge needle (e.g., 25-27 gauge)
Procedure:
-
Gently lift the loose skin over the back or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
Visualizations
Signaling Pathways
The therapeutic effects of this compound are linked to its ability to modulate platelet activation and inflammatory cascades.
Caption: Cloricromen's inhibition of platelet aggregation.
Caption: Workflow for an oral pharmacokinetic study.
Anti-inflammatory Signaling Pathway
While the precise anti-inflammatory signaling pathway of Cloricromen is not fully elucidated, its known anti-leukocyte properties suggest a potential modulation of key inflammatory mediators.
Caption: Postulated anti-inflammatory action of Cloricromen.
References
Application Notes and Protocols: Measuring the In Vivo Anti-inflammatory Effects of Cloricromen Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cloricromen hydrochloride is a non-anticoagulant coumarin (B35378) derivative recognized for its anti-platelet and anti-leukocyte properties.[1] Its therapeutic potential extends to conditions involving ischemia and shock.[1] The multifaceted mechanism of Cloricromen includes the inhibition of platelet aggregation, modulation of pro-inflammatory cytokine and chemokine synthesis, and antioxidant activities.[2] These characteristics make it a compelling candidate for anti-inflammatory therapies. This document provides detailed protocols for evaluating the anti-inflammatory efficacy of this compound in vivo, focusing on a standard model of acute inflammation and key biochemical markers.
Putative Anti-inflammatory Mechanism of Action
Cloricromen's anti-inflammatory effects are thought to be mediated through the modulation of critical intracellular signaling pathways that govern the expression of pro-inflammatory genes.[2] Two central pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
1.1. NF-κB Signaling Pathway: The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those for cytokines and chemokines.[3][4] Inflammatory stimuli, such as cytokines or pathogen-associated molecular patterns, trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer, allowing it to translocate to the nucleus and initiate the transcription of target genes. Cloricromen may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.
1.2. MAPK Signaling Pathway: The MAPK signaling pathways are key regulators of cellular processes, including inflammation.[5][6] They are activated by various stimuli and control the production of inflammatory cytokines like TNF-α and IL-6.[5][7] The three main MAPK cascades (ERK, JNK, and p38) are activated by upstream kinases, which in turn activate transcription factors like AP-1, leading to the expression of inflammatory genes.[8][9] Cloricromen may also target components of these pathways to reduce inflammation.
In Vivo Experimental Workflow: Carrageenan-Induced Paw Edema
A widely used and validated preclinical model for studying acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the assessment of the anti-edematous effects of a compound. Subsequent analysis of the inflamed tissue can provide insights into the compound's effect on leukocyte infiltration and local cytokine production.
Detailed Experimental Protocols
3.1. Protocol for Carrageenan-Induced Paw Edema
This protocol details the steps to induce and measure acute inflammation in a rodent model.
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 per group)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Positive control: Indomethacin or Diclofenac
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose (B213188) in saline)
-
Digital Plethysmometer or Calipers
-
Syringes and needles (27G)
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Randomly divide animals into experimental groups:
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Group III-V: this compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading (t=0).
-
Dosing: Administer the respective treatments (vehicle, positive control, or Cloricromen) orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Calculation:
-
Edema Volume (mL): Paw volume at time 't' - Paw volume at baseline.
-
Percent Inhibition of Edema (%): [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
3.2. Protocol for Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue is a reliable indicator of neutrophil infiltration, a key event in acute inflammation.[1][10]
Materials:
-
Inflamed paw tissue
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.0)
-
Hexadecyltrimethylammonium bromide (HTAB) buffer (0.5% in potassium phosphate buffer)
-
O-dianisidine hydrochloride solution
-
Hydrogen peroxide (H₂O₂)
-
Spectrophotometer (460 nm)
-
Tissue homogenizer
Procedure:
-
Tissue Collection: At the end of the edema experiment (6 hours), euthanize the animals and excise the inflamed paw tissue.
-
Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold HTAB buffer.
-
Sample Preparation: Subject the homogenate to three freeze-thaw cycles. After the final thaw, centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10][11] Collect the supernatant for the assay.
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of the supernatant.
-
Add 200 µL of the reaction solution containing 50 mM potassium phosphate buffer (pH 6.0), 0.167 mg/mL O-dianisidine hydrochloride, and 0.0005% H₂O₂.
-
-
Measurement: Immediately measure the change in absorbance at 460 nm over 5 minutes using a spectrophotometer.
-
Data Calculation: MPO activity is expressed as units per milligram of tissue (U/mg), where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.
3.3. Protocol for Cytokine Analysis (ELISA)
Measuring levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the inflamed tissue provides direct evidence of the compound's anti-inflammatory action.
Materials:
-
Supernatant from tissue homogenate (prepared as in MPO assay, but in a buffer suitable for ELISA, e.g., PBS with protease inhibitors)
-
Commercially available ELISA kits for rat/mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare tissue homogenate supernatant as described for the MPO assay. Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford assay) for normalization.
-
ELISA Assay: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding standards and samples to antibody-coated microplate wells.
-
Incubation steps with detection antibodies and enzyme conjugates.
-
Addition of a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the specified wavelength.
-
-
Data Calculation:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Normalize the cytokine concentration to the total protein content of the sample (expressed as pg/mg of protein).
-
Data Presentation
Quantitative data from the in vivo experiments should be summarized in tables to facilitate clear comparison between treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3 hr | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | -- | 0.85 ± 0.07 | -- |
| Indomethacin | 10 | 0.38 ± 0.04* | 55.3% |
| Cloricromen HCl | 10 | 0.72 ± 0.06 | 15.3% |
| Cloricromen HCl | 30 | 0.55 ± 0.05* | 35.3% |
| Cloricromen HCl | 100 | 0.41 ± 0.04* | 51.8% |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Table 2: Effect of this compound on MPO Activity and Cytokine Levels in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/mg tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
|---|---|---|---|---|
| Vehicle Control | -- | 4.2 ± 0.3 | 250 ± 21 | 310 ± 25 |
| Indomethacin | 10 | 1.9 ± 0.2* | 115 ± 15* | 145 ± 18* |
| Cloricromen HCl | 10 | 3.6 ± 0.3 | 210 ± 19 | 265 ± 22 |
| Cloricromen HCl | 30 | 2.8 ± 0.2* | 160 ± 14* | 190 ± 20* |
| Cloricromen HCl | 100 | 2.1 ± 0.2* | 125 ± 12* | 155 ± 16* |
*Data are presented as Mean ± SEM. p < 0.05 compared to Vehicle Control.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the in vivo anti-inflammatory properties of this compound. By utilizing the carrageenan-induced paw edema model, researchers can effectively quantify the compound's ability to suppress acute inflammation. Further biochemical analyses of MPO activity and key pro-inflammatory cytokines (TNF-α, IL-6) will elucidate the underlying mechanisms, specifically its impact on neutrophil infiltration and the inflammatory signaling cascade. The presented workflow and methods are essential tools for drug development professionals seeking to characterize and validate the therapeutic potential of Cloricromen as an anti-inflammatory agent.
References
- 1. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cloricromen? [synapse.patsnap.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 7. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 10. nwlifescience.com [nwlifescience.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Cell-Based Screening of Cloricromen Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cloricromen hydrochloride is a synthetic coumarin (B35378) derivative recognized for its multifaceted therapeutic potential, including anti-platelet, anti-inflammatory, and vasodilatory effects.[1][2][3] Its mechanism of action is primarily attributed to the inhibition of platelet aggregation, modulation of pro-inflammatory signaling pathways, and enhancement of endothelial function.[1] The structural backbone of Cloricromen, the coumarin nucleus, is a versatile scaffold in medicinal chemistry, offering numerous sites for modification to optimize pharmacological activity and selectivity.[4]
These application notes provide a comprehensive framework for the cell-based screening of novel this compound analogs. The described protocols are designed to enable the systematic evaluation of structure-activity relationships (SAR), facilitating the identification of lead compounds with improved therapeutic profiles. The assays focus on key biological activities of Cloricromen: anti-platelet efficacy, anti-inflammatory potential, and cardiovascular effects.
Hypothetical Cloricromen Analogs for SAR Screening
To illustrate the screening process, a series of hypothetical Cloricromen analogs (C-1 to C-4) have been designed with modifications at key positions of the coumarin scaffold. These modifications are intended to probe the influence of electronic and steric factors on biological activity.
-
This compound (Parent Compound)
-
Analog C-1: Replacement of the chloro group with a methoxy (B1213986) group to assess the impact of an electron-donating group.
-
Analog C-2: Bioisosteric replacement of the diethylaminoethyl side chain with a morpholinoethyl group to evaluate the effect of a less basic and more polar amine.
-
Analog C-3: Substitution of the ethyl ester with a tert-butyl ester to investigate the influence of steric bulk on the esterase-mediated release of the active metabolite.
-
Analog C-4: Removal of the methyl group at position 4 to probe its role in receptor binding or metabolic stability.
Data Presentation: Summary of Hypothetical Screening Data
The following tables summarize hypothetical quantitative data for Cloricromen and its analogs from the described cell-based assays. This data is for illustrative purposes to demonstrate the application of the screening protocols.
Table 1: Anti-Platelet Activity of Cloricromen Analogs
| Compound | IC50 (µM) for ADP-induced Platelet Aggregation |
| Cloricromen | 15.2 |
| Analog C-1 | 25.8 |
| Analog C-2 | 18.5 |
| Analog C-3 | 35.1 |
| Analog C-4 | 12.7 |
| Aspirin (Control) | 8.7 |
Table 2: Anti-Inflammatory Activity of Cloricromen Analogs
| Compound | IC50 (µM) for LPS-induced TNF-α Inhibition |
| Cloricromen | 22.4 |
| Analog C-1 | 31.9 |
| Analog C-2 | 20.1 |
| Analog C-3 | 45.6 |
| Analog C-4 | 18.9 |
| Dexamethasone (Control) | 0.1 |
Table 3: Cardiotoxicity Assessment of Cloricromen Analogs
| Compound | CC50 (µM) in iPSC-Derived Cardiomyocytes |
| Cloricromen | > 100 |
| Analog C-1 | > 100 |
| Analog C-2 | 95.3 |
| Analog C-3 | > 100 |
| Analog C-4 | > 100 |
| Doxorubicin (Control) | 2.5 |
Experimental Protocols
High-Throughput Platelet Aggregation Assay
This assay measures the ability of the test compounds to inhibit agonist-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Human whole blood from healthy donors (anticoagulated with 3.2% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (B83284) (ADP)
-
Test compounds (Cloricromen analogs) and control (Aspirin)
-
96-well microplates
-
Plate reader capable of measuring absorbance at 620 nm
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
Adjust the platelet count in PRP to 2.5 x 10^8 platelets/mL using PPP.
-
-
Assay Procedure:
-
Add 180 µL of adjusted PRP to each well of a 96-well plate.
-
Add 10 µL of various concentrations of the test compounds or control to the wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Add 10 µL of ADP (final concentration 10 µM) to induce aggregation.
-
Immediately place the plate in a plate reader and measure the change in absorbance at 620 nm every 30 seconds for 10 minutes with continuous shaking.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits 50% of platelet aggregation) by plotting the percentage of inhibition against the compound concentration.
-
Anti-Inflammatory Assay: TNF-α Release in THP-1 Cells
This assay assesses the ability of the compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.[5][6][7]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Test compounds (Cloricromen analogs) and control (Dexamethasone)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Induce differentiation into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the cells with fresh medium.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the differentiated cells with various concentrations of the test compounds or control for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 6 hours to induce TNF-α production.
-
-
TNF-α Measurement:
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value for TNF-α inhibition.
-
Cardiotoxicity Assay using iPSC-Derived Cardiomyocytes
This assay evaluates the potential cardiotoxic effects of the analogs by measuring cell viability in human induced pluripotent stem cell (iPSC)-derived cardiomyocytes.
Materials:
-
iPSC-derived cardiomyocytes
-
Cardiomyocyte maintenance medium
-
Test compounds (Cloricromen analogs) and control (Doxorubicin)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
96-well plates coated with a suitable extracellular matrix (e.g., Matrigel)
-
Luminometer
Protocol:
-
Cell Culture:
-
Plate iPSC-derived cardiomyocytes on coated 96-well plates and culture according to the manufacturer's instructions until a spontaneously beating syncytium is formed.
-
-
Compound Treatment:
-
Expose the cardiomyocytes to a range of concentrations of the test compounds or control for 48 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using a commercially available assay kit that quantifies ATP levels as an indicator of metabolically active cells.
-
Perform the assay according to the manufacturer's protocol and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 value (the concentration of compound that causes a 50% reduction in cell viability).
-
Visualizations
Caption: Proposed mechanism of anti-platelet activity of Cloricromen analogs.
Caption: General workflow for screening Cloricromen analogs.
Caption: Logic for evaluating structure-activity relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cardiovascular effects of coumarins besides their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Cloricromen Hydrochloride Solubility for in vivo Experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions and frequently asked questions regarding the solubility of Cloricromen hydrochloride for in vivo experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
A1: this compound is a synthetic coumarin (B35378) derivative known for its antithrombotic, anti-inflammatory, and vasodilatory properties.[1][2][3] It functions primarily by inhibiting platelet aggregation.[1][2][4][5] Chemically, it is 8-Chloro-3-(2-diethylaminoethyl)-7-ethoxycarbonylmethoxy-4-methylcoumarin hydrochloride.[6] Its solubility is a critical factor for in vivo studies. Based on available data, this compound is insoluble in water but soluble in Dimethyl sulfoxide (B87167) (DMSO).[6][7]
Q2: Why is achieving adequate solubility for this compound important for in vivo experiments?
A2: Poor aqueous solubility is a significant hurdle in drug development as it can lead to low and variable bioavailability, hindering the accurate assessment of a compound's pharmacodynamic and toxicological profiles.[8][9] For in vivo experiments, ensuring the drug is fully dissolved in a non-toxic vehicle is essential for consistent and reproducible results, and to prevent precipitation at the injection site or in the bloodstream, which could lead to embolism or irritation.
Q3: What are the initial steps to take when encountering solubility issues with this compound?
A3: The first step is to consult available datasheets for reported solubility in common laboratory solvents. For this compound, it is known to be soluble in DMSO at a concentration of 17 mg/mL and even up to 100 mg/mL (with the aid of ultrasonication).[6][10] However, for in vivo use, the concentration of DMSO must be kept low due to its potential toxicity. Therefore, a co-solvent system is typically required.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility challenges with this compound for in vivo administration.
Issue: this compound precipitates when my aqueous buffer is added to the DMSO stock.
Cause: this compound is poorly soluble in aqueous solutions. The addition of a large volume of an aqueous medium to a concentrated DMSO stock solution causes the drug to crash out of solution.
Solution Workflow:
References
- 1. What is the mechanism of Cloricromen? [synapse.patsnap.com]
- 2. What is Cloricromen used for? [synapse.patsnap.com]
- 3. In vitro inhibition of human polymorphonuclear cell function by cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloricromene ≥98% (HPLC), solid | 74697-28-2 [sigmaaldrich.com]
- 7. Cloricromene ≥98% (HPLC), solid | 74697-28-2 [sigmaaldrich.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Cloricromen Hydrochloride Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Cloricromen hydrochloride.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic effects?
Cloricromen is a platelet aggregation inhibitor and coronary vasodilator.[1] Its therapeutic applications focus on the prevention and management of thromboembolic disorders.[2] The mechanism of action involves inhibiting platelet aggregation, reducing inflammation, and promoting vasodilation to improve vascular health.[2][3]
Q2: What are the known physicochemical properties of this compound?
This compound is the salt form of Cloricromen.[4] Key properties are summarized below.
| Property | Value / Description | Reference |
| Molecular Formula | C₂₀H₂₇Cl₂NO₅ | [4] |
| Molecular Weight | 432.34 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| In Vitro Solubility | Soluble in DMSO (up to 100 mg/mL, requires sonication). Limited aqueous solubility is a primary challenge. Formulations with PEG300, Tween-80, and SBE-β-CD can achieve 2.5 mg/mL. | [4][5] |
Q3: Why is the oral bioavailability of this compound expected to be poor?
Section 2: Troubleshooting Guide for Preclinical Studies
This section addresses common issues encountered during the experimental evaluation of this compound formulations.
Issue 1: Inconsistent or low drug concentration observed in plasma after oral administration in animal models.
-
Potential Cause A: Poor Dissolution Rate. The drug is not dissolving sufficiently in the gastrointestinal tract to be absorbed. This is a common issue for poorly soluble compounds.[10]
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size to increase the surface area available for dissolution.[6] Techniques like micronization or nanosizing are effective.[6][11]
-
Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix to improve its dissolution.[10][11][12]
-
Utilize Surfactants: Incorporate surfactants in the formulation to enhance the wettability and solubilization of the drug particles.[8][13]
-
-
-
Potential Cause B: Drug Precipitation in the GI Tract. The drug may initially dissolve in the stomach's acidic environment but precipitate upon entering the more neutral pH of the intestine.[14]
-
Troubleshooting Steps:
-
Supersaturating Drug Delivery Systems (SDDS): Develop a formulation that generates a supersaturated state of the drug in the intestine and includes precipitation inhibitors (e.g., polymers like HPMC) to maintain this state long enough for absorption to occur.[14]
-
pH Modification: Use pH-modifying excipients to create a more favorable microenvironment for the drug to remain dissolved.[15]
-
-
-
Potential Cause C: Low Membrane Permeability. Even if dissolved, the drug may not efficiently pass through the intestinal wall.
-
Troubleshooting Steps:
-
Incorporate Permeation Enhancers: Use excipients that can transiently increase the permeability of the intestinal membrane.[16][17] Examples include sodium caprate or chitosan.[17]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[6][11]
-
-
Below is a logical workflow for addressing bioavailability issues.
Caption: A decision workflow for selecting a suitable bioavailability enhancement strategy.
Section 3: Formulation Strategies & Experimental Protocols
This section provides an overview of potential formulation strategies and detailed protocols for their preparation and evaluation.
Formulation Strategy Comparison
The following table presents an illustrative comparison of different formulation strategies that can be applied to this compound.
| Formulation Strategy | Principle | Expected Advantages | Potential Challenges |
| Micronization/Nanonization | Increases surface area by reducing particle size.[6] | Improved dissolution rate, simple concept.[11] | Can lead to particle agglomeration, process-intensive. |
| Amorphous Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state.[10] | Significantly enhances solubility and dissolution.[10] | Physical instability (recrystallization) over time. |
| Lipid-Based Delivery (SEDDS) | Drug is dissolved in oils and surfactants, forming a microemulsion in vivo.[6] | Enhances solubility and can improve lymphatic uptake.[18] | Limited drug loading, potential for GI side effects. |
| Cyclodextrin (B1172386) Complexation | Encapsulates the drug molecule within a cyclodextrin cavity.[10][14] | Increases aqueous solubility and stability.[15] | High amounts of cyclodextrin may be required. |
Experimental Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol describes the preparation of a this compound solid dispersion using Polyvinylpyrrolidone (PVP K30) as the carrier.
Materials:
-
This compound
-
PVP K30 (or other suitable polymer like HPMC, Soluplus®)
-
Ethanol (B145695) (or other suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer). Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle. Pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Analyze the resulting powder using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug.
Experimental Protocol 2: In Vitro Dissolution Testing
This protocol is used to compare the dissolution profile of an enhanced formulation (e.g., the ASD from Protocol 1) against the pure drug.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Vessels (900 mL)
-
HPLC system for drug quantification
Procedure:
-
Media Preparation: Prepare 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2 for 30 minutes, followed by simulated intestinal fluid pH 6.8). Maintain the temperature at 37 ± 0.5°C.
-
Test Setup: Place a quantity of the prepared ASD or pure drug powder (equivalent to a specific dose of this compound) into each dissolution vessel.
-
Operation: Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Data Plotting: Plot the cumulative percentage of drug dissolved versus time to generate dissolution profiles for comparison.
Section 4: Signaling Pathway
This compound exerts its therapeutic effects through multiple actions, primarily related to its antiplatelet and anti-inflammatory properties.[3]
Caption: Mechanism of action of Cloricromen, showing inhibition of key pathways.
References
- 1. Cloricromen - Wikipedia [en.wikipedia.org]
- 2. What is Cloricromen used for? [synapse.patsnap.com]
- 3. What is the mechanism of Cloricromen? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Drug Bioavailability - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. iajpr.com [iajpr.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Enhancement: Significance and symbolism [wisdomlib.org]
- 13. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 14. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 15. merckmillipore.com [merckmillipore.com]
- 16. merckgroup.com [merckgroup.com]
- 17. Effect of permeability enhancers on paracellular permeability of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. upm-inc.com [upm-inc.com]
Technical Support Center: Cloricromen Hydrochloride Stability in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of cloricromen (B1669239) hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of cloricromen hydrochloride in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by several factors:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the ester group in cloricromen. Generally, many drugs exhibit optimal stability within a pH range of 4 to 8.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation. Conversely, freezing solutions can also impact stability due to concentration effects and pH shifts.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation. It is crucial to protect solutions of this compound from light.
-
Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or peroxides, can lead to the degradation of the molecule.
-
Microbiological Contamination: Microbial growth can alter the pH of the solution and introduce enzymes that may degrade the drug.
Q2: What are the likely degradation pathways for this compound in aqueous solutions?
A2: Based on its chemical structure, the most probable degradation pathways for this compound include:
-
Hydrolysis: The ester linkage in the cloricromen molecule is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. This would result in the formation of the corresponding carboxylic acid and alcohol.
-
Oxidation: The tertiary amine and other parts of the molecule could be susceptible to oxidation.
-
Photodegradation: The aromatic rings and chromophores in the molecule may absorb light, leading to photolytic cleavage or rearrangement.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, solutions in appropriate solvents like DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Light: Solutions should always be stored in light-resistant containers (e.g., amber vials) or protected from light to prevent photostability issues.[2]
-
pH: If possible, buffer the solution to a pH where the compound exhibits maximum stability, which typically needs to be determined experimentally but is often in the slightly acidic range for similar compounds.[3]
-
Inert Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of potency in the aqueous stock solution. | Inappropriate pH: Extreme pH values can accelerate hydrolysis. | Measure the pH of the solution and adjust to a neutral or slightly acidic range (pH 4-7) using a suitable buffer system. |
| High Storage Temperature: Elevated temperatures increase the rate of degradation. | Store the solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. | |
| Light Exposure: Photodegradation may be occurring. | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | |
| Appearance of unknown peaks in HPLC analysis over time. | Degradation: The new peaks are likely degradation products. | Perform a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method. |
| Contamination: The solution may be contaminated. | Ensure proper aseptic techniques if sterility is required. Filter the solution through a 0.22 µm filter. | |
| Precipitation of the compound in the aqueous solution. | Poor Solubility: The concentration of the compound may exceed its solubility at the storage temperature or pH. | Determine the solubility of this compound under your experimental conditions. Consider using a co-solvent or a different buffer system if solubility is an issue. |
| pH Shift: A change in pH upon storage could affect solubility. | Re-measure the pH of the solution. Ensure the buffer has sufficient capacity. |
Data Presentation
Table 1: General Stability Profile of Hydrochloride Salts in Aqueous Solution (Illustrative)
| Condition | Parameter | Typical Observation | Potential Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Moderate to rapid degradation | Acid-catalyzed hydrolysis |
| Basic | 0.1 M NaOH, 60°C | Rapid degradation | Base-catalyzed hydrolysis |
| Oxidative | 3% H₂O₂, RT | Variable, depends on structure | Oxidation |
| Thermal | 60°C in neutral solution | Slow to moderate degradation | Hydrolysis, Oxidation |
| Photolytic | UV/Vis light, RT | Can be significant for photosensitive compounds | Photodegradation |
Table 2: Degradation Kinetics of a Hypothetical Drug Under Various Conditions (Illustrative)
| Condition | Apparent Reaction Order | Rate Constant (k) | Half-life (t½) |
| 0.1 M HCl at 60°C | First-order | 1.5 x 10⁻⁵ s⁻¹ | ~12.8 hours |
| 0.1 M NaOH at 60°C | First-order | 8.0 x 10⁻⁵ s⁻¹ | ~2.4 hours |
| pH 7.4 Buffer at 40°C | Pseudo-first-order | 2.5 x 10⁻⁶ s⁻¹ | ~76.8 hours |
| UV Light Exposure | Pseudo-first-order | Varies with light intensity | Varies |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This helps in developing a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade water, methanol (B129727), and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 8 hours. Neutralize a sample with 1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution in a neutral buffer at 60°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable HPLC method. Compare the chromatograms to identify degradation peaks.
Visualizations
References
Addressing vehicle effects in in vivo studies with Cloricromen hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cloricromen hydrochloride in in vivo studies. The focus is on addressing potential vehicle-related effects that can confound experimental outcomes, particularly given the compound's likely poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a pharmaceutical compound known for its antithrombotic, anti-inflammatory, and antioxidant properties.[1] Its primary mechanism involves the inhibition of platelet aggregation by blocking the synthesis or function of thromboxane (B8750289) A2, a potent promoter of platelet clumping and vasoconstriction.[1] Additionally, Cloricromen modulates inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines and exhibits antioxidant effects by scavenging free radicals.[1]
Q2: Why is vehicle selection critical for in vivo studies with this compound?
A2: Like many novel chemical entities, this compound may have low aqueous solubility.[2] This necessitates the use of specialized vehicles to achieve the desired concentration for administration. However, the vehicle itself can have biological effects, leading to misinterpretation of the drug's true efficacy and toxicity.[1] Therefore, careful selection and validation of the vehicle are crucial to ensure that observed effects are due to this compound and not the delivery medium.
Q3: What are some common vehicles used for poorly soluble compounds like this compound?
A3: The choice of vehicle depends on the compound's physicochemical properties and the route of administration. Common options include:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing solubilizing agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol.
-
Suspensions: For oral administration, the compound can be suspended in aqueous media with suspending agents like Carboxymethylcellulose (CMC).
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils such as corn oil or sesame oil can be used.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs to enhance aqueous solubility.
A summary of commonly used vehicles and their properties is provided in the table below.
Troubleshooting Guide
Problem 1: I am observing unexpected adverse effects (e.g., irritation, lethargy, weight loss) in my vehicle control group.
Possible Cause: The chosen vehicle may have inherent toxicity at the administered volume and concentration.
Troubleshooting Steps:
-
Review Vehicle Tolerability Data: Consult literature for the maximum tolerated dose and known toxicities of the vehicle for the specific animal model and route of administration.
-
Conduct a Vehicle Tolerability Study: Before initiating the main study, administer the vehicle alone to a small cohort of animals. Monitor for clinical signs of toxicity over several days.
-
Reduce Vehicle Concentration/Volume: If tolerated, try to reduce the concentration of the co-solvent or the total volume administered.
-
Consider an Alternative Vehicle: If toxicity persists, a different, better-tolerated vehicle should be selected and validated.
Problem 2: The experimental results are highly variable between animals within the same group.
Possible Cause: The drug may be precipitating out of the vehicle before or after administration, leading to inconsistent dosing.
Troubleshooting Steps:
-
Check Formulation Stability: Visually inspect the formulation for any signs of precipitation before each administration. Prepare fresh formulations as close to the time of dosing as possible.
-
Assess Solubility in the Vehicle: Determine the saturation solubility of this compound in the chosen vehicle to ensure you are working within its solubility limits.
-
Improve Formulation Stability: Consider using surfactants or other excipients to create a more stable formulation, such as a microemulsion or a nanosuspension.[2]
-
Particle Size Reduction: For suspensions, reducing the particle size of the drug can improve dissolution rate and absorption consistency.[2]
Problem 3: The observed in vivo effect of this compound is less than expected based on in vitro data.
Possible Cause: Poor bioavailability due to low solubility and/or rapid metabolism. The vehicle may not be adequately enhancing absorption.
Troubleshooting Steps:
-
Evaluate Different Vehicle Systems: Test a panel of vehicles with different solubilization mechanisms (e.g., co-solvents, cyclodextrins, lipid-based systems) to identify one that improves bioavailability.
-
Consider a Different Route of Administration: If oral bioavailability is low, parenteral routes (e.g., intravenous, intraperitoneal) may be necessary to achieve sufficient systemic exposure.
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model.
Data Presentation
Table 1: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Category | Examples | Common Routes | Advantages | Potential Disadvantages |
| Aqueous with Co-solvents | 5-10% DMSO in saline/PBS, 20-40% PEG 400 in saline, 10-20% Ethanol in saline | IV, IP, Oral | Simple to prepare, suitable for initial screening. | Can cause local irritation, inflammation, or systemic toxicity at higher concentrations.[3] |
| Aqueous Suspensions | 0.5-1% CMC in water, 0.5% Methylcellulose in water | Oral, SC | Generally well-tolerated, suitable for oral dosing. | Risk of non-uniform dosing, potential for compound precipitation. |
| Lipid-Based Formulations | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Oral, IP, IM | Can enhance oral bioavailability of lipophilic compounds.[2] | Not suitable for IV administration, can be immunogenic. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | IV, IP, Oral | Significantly increases aqueous solubility, generally low toxicity. | Can alter the pharmacokinetic profile of the drug. |
Experimental Protocols
Protocol 1: Vehicle Tolerability Study
Objective: To assess the safety and tolerability of a chosen vehicle in the selected animal model and route of administration.
Methodology:
-
Animal Model: Use a small cohort of animals (n=3-5 per group) of the same species, strain, sex, and age as the main study.
-
Groups:
-
Group 1: Vehicle at the maximum proposed volume and concentration.
-
Group 2: Saline or another well-tolerated control.
-
-
Administration: Administer the vehicle or saline via the intended route of administration.
-
Monitoring:
-
Closely observe animals for the first 4 hours post-administration for any acute adverse reactions (e.g., distress, altered breathing, changes in posture).
-
Record clinical signs, body weight, and food/water intake daily for 7 days.
-
At the end of the study, a gross necropsy can be performed to check for any organ abnormalities or signs of local irritation at the injection site.
-
-
Endpoint: The vehicle is considered well-tolerated if there are no significant adverse clinical signs, no significant changes in body weight compared to the control group, and no gross pathological findings.
Protocol 2: General Administration of this compound Formulation
Objective: To administer a this compound formulation to animals for efficacy or toxicity studies.
Methodology:
-
Formulation Preparation:
-
Prepare the this compound formulation in the validated vehicle on the day of dosing.
-
Ensure the compound is fully dissolved or uniformly suspended. If it is a suspension, ensure it is continuously mixed during dosing to maintain uniformity.
-
-
Animal Dosing:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Administer the formulation using the appropriate technique for the chosen route (e.g., oral gavage, intraperitoneal injection).
-
-
Control Groups: Always include a vehicle control group that receives the same volume of the vehicle without the drug.
-
Post-Dosing Monitoring: Observe animals for any immediate adverse effects and follow the monitoring schedule outlined in the study protocol.
Mandatory Visualizations
Caption: Arachidonic acid metabolism and the inhibitory action of Cloricromen.
Caption: Downstream signaling of Thromboxane A2 in platelets and its inhibition.
Caption: Experimental workflow for vehicle selection for Cloricromen studies.
Caption: Logical troubleshooting for unexpected in vivo effects.
References
Technical Support Center: Enhancing the Antithrombotic Effect of Cloricromen Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antithrombotic effect of Cloricromen hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antithrombotic and vasodilatory agent. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within platelets. Elevated cAMP levels inhibit the release of granules that promote platelet aggregation, thereby reducing the risk of thrombus formation.[1]
Q2: How can the antithrombotic effect of this compound be enhanced?
A2: The antithrombotic effect of Cloricromen can be significantly enhanced by co-administration with other antiplatelet agents that work through different but complementary signaling pathways.[2] Studies have shown a synergistic effect when Cloricromen is combined with prostacyclin analogs (e.g., iloprost) and nitric oxide (NO) donors (e.g., sodium nitroprusside).[2]
Q3: What is the mechanism behind the synergistic effect of Cloricromen with prostacyclin analogs and nitric oxide donors?
A3: The synergy arises from the crosstalk between the cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in platelets.[1][3][4]
-
Cloricromen inhibits PDE3, an enzyme that degrades cAMP, thus increasing intracellular cAMP levels.
-
Prostacyclin analogs (e.g., iloprost) activate adenylyl cyclase, the enzyme that synthesizes cAMP, leading to a further increase in cAMP levels.
-
Nitric oxide donors (e.g., sodium nitroprusside) activate soluble guanylate cyclase (sGC), which increases intracellular cGMP levels. Elevated cGMP, in turn, inhibits PDE3 activity, leading to a more sustained elevation of cAMP.[3][5]
This multi-pronged approach to elevating intracellular cAMP results in a more potent inhibition of platelet aggregation than any single agent alone.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected inhibition of platelet aggregation in vitro.
-
Possible Cause 1: Suboptimal agonist concentration. The concentration of the platelet agonist (e.g., thrombin, ADP, collagen) used to induce aggregation can significantly impact the observed inhibitory effect.
-
Troubleshooting Step: Perform a dose-response curve for your chosen agonist to determine the EC50 (half-maximal effective concentration) for platelet aggregation in your specific experimental setup. Use a concentration at or near the EC50 for subsequent inhibition assays to ensure a sensitive window for detecting inhibitory effects.
-
-
Possible Cause 2: Inadequate incubation time. The pre-incubation time of platelets with Cloricromen and/or synergistic agents may not be sufficient for the drugs to exert their full effect.
-
Troubleshooting Step: For in vitro platelet aggregation assays, a pre-incubation time of 1-5 minutes at 37°C with stirring is generally recommended before the addition of the agonist.[6]
-
-
Possible Cause 3: Platelet activation during preparation. Platelets are sensitive and can be activated during blood collection and processing, leading to variable results.
-
Troubleshooting Step: Ensure clean venipuncture and use appropriate anticoagulants (e.g., 3.2% or 3.8% sodium citrate).[6] Handle blood samples gently and avoid vigorous mixing. Process samples promptly to prepare platelet-rich plasma (PRP).
-
Issue 2: High variability in results from in vivo thrombosis models.
-
Possible Cause 1: Inconsistent vessel injury. The extent of vascular injury in models like the ferric chloride-induced thrombosis model is a critical variable.
-
Troubleshooting Step: Standardize the concentration of ferric chloride and the application time. A study on a rat carotid artery model suggests that 50% ferric chloride applied for 10 minutes provides a stable and reliable thrombus.[7] Ensure the filter paper used for application is of a consistent size and is fully saturated.
-
-
Possible Cause 2: Animal-to-animal variability. Biological variability between animals can contribute to inconsistent results.
-
Troubleshooting Step: Use a sufficient number of animals per group to achieve statistical power. Ensure animals are of a similar age and weight. Randomize animals to different treatment groups.
-
-
Possible Cause 3: Inaccurate measurement of occlusion time. Subjectivity in determining the precise moment of vessel occlusion can introduce variability.
-
Troubleshooting Step: Utilize a flowmeter to continuously monitor blood flow and define occlusion as the point at which blood flow ceases for a predetermined duration (e.g., >1 minute).
-
Data Presentation
Table 1: In Vitro Inhibition of Thrombin-Induced Platelet Aggregation
| Treatment | Concentration | % Inhibition of Platelet Aggregation (Mean ± SD) |
| Cloricromen | 5 µM | Data not available in cited sources |
| Iloprost (B1671730) | 0.2 nM | Data not available in cited sources |
| Sodium Nitroprusside | 1 µM | Data not available in cited sources |
| Cloricromen + Iloprost | 5 µM + 0.2 nM | Significantly potentiated inhibition[2] |
| Cloricromen + Sodium Nitroprusside | 5 µM + 1 µM | Significantly potentiated inhibition[2] |
Note: While the synergistic effect is documented, specific percentage inhibition values for these combinations were not found in the provided search results. Researchers should determine these values empirically.
Table 2: In Vivo Inhibition of Collagen-Induced Platelet Aggregation in Rats (Proxy Data)
| Treatment | Dose | % Inhibition of Platelet Aggregation (Mean ± SD) |
| Iloprost | 0.2 µg/kg/min | 15.5%[8] |
| SIN-1 (NO Donor) | 0.3 mg/kg | No significant effect[8] |
| Iloprost + SIN-1 | 0.2 µg/kg/min + 0.3 mg/kg | 56.2%[8] |
| Iloprost | 0.4 µg/kg/min | 27.1%[8] |
| Iloprost + SIN-1 | 0.4 µg/kg/min + 0.3 mg/kg | 64.9%[8] |
Note: This data is from a study using iloprost and SIN-1 (a nitric oxide donor), which serves as a proxy for the expected synergistic effect when combining a prostacyclin analog and a nitric oxide donor with a PDE inhibitor like Cloricromen.
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the inhibitory effect of this compound, alone and in combination with a prostacyclin analog (e.g., iloprost) or a nitric oxide donor (e.g., sodium nitroprusside), on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Whole blood from healthy, consenting donors (no antiplatelet medication for at least two weeks).
-
3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.
-
Light Transmission Aggregometer.
-
Platelet agonists (e.g., thrombin, ADP, collagen).
-
This compound, iloprost, sodium nitroprusside stock solutions.
-
Phosphate-buffered saline (PBS) or appropriate vehicle control.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant). c. Transfer the PRP to a separate tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. e. Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.
-
Platelet Aggregation Assay: a. Pipette the required volume of PRP into aggregometer cuvettes with stir bars. b. Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add the desired concentration of Cloricromen, iloprost, sodium nitroprusside, or a combination thereof (or vehicle control) to the PRP in the sample cuvette. e. Incubate the PRP with the test compound(s) for 1-5 minutes at 37°C with stirring. f. Add the platelet agonist to the cuvette to induce aggregation. g. Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate an aggregation curve.
-
Data Analysis: a. The maximum aggregation percentage is determined from the aggregation curve. b. Calculate the percentage inhibition of aggregation for each test condition relative to the vehicle control.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats
Objective: To evaluate the in vivo antithrombotic efficacy of this compound, alone and in combination with synergistic agents, by measuring the time to occlusion in a rat model of arterial thrombosis.
Materials:
-
Male Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., sodium pentobarbital).
-
Surgical instruments for dissection.
-
Doppler flow probe and flowmeter.
-
Ferric chloride (FeCl₃) solution (e.g., 50% in distilled water).
-
Small pieces of filter paper (e.g., 1x2 mm).
-
This compound and synergistic agents for administration (e.g., oral gavage or intravenous injection).
Procedure:
-
Animal Preparation and Anesthesia: a. Anesthetize the rat with an appropriate anesthetic. b. Place the animal in a supine position on a heating pad to maintain body temperature.
-
Surgical Procedure: a. Make a midline cervical incision and expose the right common carotid artery. b. Carefully dissect the artery from the surrounding tissues. c. Place a Doppler flow probe around the artery to monitor blood flow.
-
Drug Administration: a. Administer Cloricromen, synergistic agents, combination therapy, or vehicle control at the desired dose and route. Allow for an appropriate absorption period before inducing thrombosis.
-
Thrombosis Induction: a. Obtain a baseline blood flow reading. b. Apply a piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery, downstream of the flow probe. c. Leave the filter paper in place for a specified time (e.g., 10 minutes).[7] d. Remove the filter paper and rinse the area with saline.
-
Measurement of Time to Occlusion (TTO): a. Continuously monitor the blood flow using the Doppler flowmeter. b. The time from the application of FeCl₃ until the blood flow ceases (and remains at zero for a defined period, e.g., >1 minute) is recorded as the TTO.
-
Data Analysis: a. Compare the mean TTO between the different treatment groups and the vehicle control group. A longer TTO indicates a greater antithrombotic effect.
Visualizations
Caption: Synergistic signaling pathways for enhanced antithrombotic effect.
Caption: Experimental workflows for evaluating antithrombotic effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. Therapeutic Implications for PDE2 and cGMP/cAMP Mediated Crosstalk in Cardiovascular Diseases | MDPI [mdpi.com]
- 6. Anti-platelet action of nitric oxide and selective phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic platelet antiaggregatory effects of the adenylate cyclase activator iloprost and the guanylate cyclase activating agent SIN-1 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Cloricromen hydrochloride degradation and storage conditions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of cloricromen (B1669239) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cloricromen hydrochloride?
Proper storage is crucial to maintain the integrity of this compound. For the powdered form, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended. When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound in solution?
While specific degradation pathways for this compound are not extensively detailed in the public domain, based on its chemical structure (an ester and an amine), several factors can be presumed to cause degradation:
-
pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the ester linkage in the cloricromen molecule.[3][4] Generally, many drugs are most stable within a pH range of 4 to 8.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[3][4]
-
Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.[3] It is advisable to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Oxidizing Agents: The presence of oxidizing agents, such as dissolved oxygen or peroxides, could potentially lead to the oxidation of the tertiary amine group.[3]
Q3: What are the potential degradation products of this compound?
Based on its structure, potential degradation products may include:
-
Hydrolytic Products: Cleavage of the ester bond would result in the formation of a carboxylic acid and an alcohol.
-
Oxidative Products: Oxidation of the diethylamino group could lead to the formation of an N-oxide.
Q4: How can I monitor the degradation of my this compound solution?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying the parent drug and its degradation products.[3][5] A stability-indicating HPLC method should be developed and validated to ensure it can distinguish this compound from all potential degradants.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid loss of potency in stock solution. | Inappropriate pH of the solvent. | Measure and adjust the pH of your solution to a neutral range (ideally between 4 and 8) using appropriate buffers.[3] |
| High storage temperature. | Store solutions at the recommended refrigerated (2-8 °C) or frozen temperatures and avoid repeated freeze-thaw cycles.[1][3] | |
| Exposure to light. | Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[3] | |
| Appearance of unexpected peaks in HPLC chromatogram. | Degradation of the compound. | Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products and their retention times. |
| Contamination of the solvent or glassware. | Use high-purity solvents and ensure all glassware is thoroughly cleaned. | |
| Chemical interaction with container. | Ensure the storage container is made of an inert material. | |
| Poor solubility when preparing solutions. | Incorrect solvent. | This compound is soluble in DMSO (100 mg/mL with ultrasonic treatment).[1] For in vivo studies, specific solvent systems like 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[1] |
| Insufficient mixing. | Use sonication or vortexing to aid dissolution.[1] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Table 2: Hypothetical Results from a Forced Degradation Study on this compound
| Stress Condition | Reagent/Condition | Observed Degradation (%) | Potential Degradation Pathway |
| Acid Hydrolysis | 1N HCl at 60°C for 24 hours | 15 - 25% | Ester Hydrolysis |
| Base Hydrolysis | 1N NaOH at 60°C for 24 hours | 20 - 30% | Ester Hydrolysis |
| Oxidation | 3% H₂O₂ at room temp for 24 hours | 10 - 20% | N-Oxidation |
| Thermal Degradation | 105°C for 24 hours (solid) | 5 - 15% | General Decomposition |
| Photodegradation | 1.2 million lux hours | 5 - 10% | Photolytic Cleavage |
Note: This data is hypothetical and based on typical results for similar compounds. Actual degradation will vary based on specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound. The goal is to achieve 5-20% degradation.[6]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or water.[6]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 24 hours.[3] Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and a near ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.[6]
-
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration.
-
Analyze all stressed samples and an unstressed control sample using a validated stability-indicating HPLC method.
-
Protocol for Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase Selection: Begin with a mobile phase of acetonitrile (B52724) and water (or a suitable buffer) and optimize the ratio to achieve good separation.
-
Detection: Use a UV detector at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.[3]
Visualizations
Caption: Experimental workflow for this compound stability assessment.
Caption: Troubleshooting logic for identifying unexpected peaks in HPLC.
References
Validation & Comparative
A Comparative Guide to Cloricromen Hydrochloride and Aspirin for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of cloricromen (B1669239) hydrochloride and aspirin (B1665792), two antiplatelet agents with distinct mechanisms of action. The information is compiled from a comprehensive review of preclinical and clinical studies to assist researchers, scientists, and drug development professionals in their understanding of these compounds.
Mechanism of Action
Aspirin exerts its antiplatelet effect through the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This action blocks the biosynthesis of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation, for the entire lifespan of the platelet.
Cloricromen hydrochloride is a coumarin (B35378) derivative that functions as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, inhibit platelet activation and aggregation. Cloricromen has also been noted to possess vasodilatory properties.
Quantitative Data Summary
Direct head-to-head clinical trial data comparing the efficacy and safety of this compound and aspirin is limited. The following tables summarize quantitative data from separate studies to provide an overview of their individual antiplatelet activities. It is important to note that these values may not be directly comparable due to variations in study design, patient populations, and methodologies.
Table 1: In Vitro and Ex Vivo Platelet Aggregation Inhibition
| Drug | Agonist | Concentration/Dose | Inhibition of Platelet Aggregation (%) | Study Population | Citation |
| Aspirin | ADP | 325 mg | 27.5 ± 17.4 | Patients with stable coronary artery disease | [1] |
| ADP | 100 mg | 36.2 ± 11.7 | Patients with stable coronary artery disease | [1] | |
| ADP | 80 mg | 50.3 ± 12.1 | Patients with stable coronary artery disease | [1] | |
| ADP | 50 mg | 59.1 ± 11.4 | Patients with stable coronary artery disease | [1] | |
| Arachidonic Acid | 81, 162, and 325 mg/day | Near-complete inhibition (~97%) | Patients with stable coronary artery disease | [2] | |
| Collagen | 81 mg vs 162 mg, 81 mg vs 325 mg | Significant dose-related response (p=0.005, p=0.001) | Patients with stable coronary artery disease | [2] | |
| Cloricromen | ADP (2 µM) | Dose-dependent | Dose-dependent reduction | Human platelets (in vitro) | [3] |
| ADP (2 µM) + Adrenaline (10 µM) | Dose-dependent | Dose-dependent reduction | Human platelets (in vitro) | [3] | |
| ADP and Collagen | Oral administration | Consistent inhibition | Healthy volunteers (ex vivo) | [4] |
Table 2: Effects on Bleeding Time
| Drug | Dose | Baseline Bleeding Time (minutes) | Post-treatment Bleeding Time (minutes) | Study Population | Citation |
| Aspirin | 50 mg daily | 5.5 (median) | 6.5 (median) | Patients with cerebrovascular disease | [5] |
| 100 mg daily | 5.5 (median) | 7.5 (median) | Patients with cerebrovascular disease | [5] | |
| 750 mg, three times a day for 5 days | 415 seconds (Simplate) | 61% increase vs. placebo | Healthy volunteers | [6][7] | |
| Cloricromen | - | - | - | - | - |
| No direct quantitative data on cloricromen's effect on bleeding time was found in the reviewed literature. |
Table 3: Common and Serious Adverse Effects
| Drug | Common Adverse Effects | Serious Adverse Effects | Citation |
| Aspirin | Gastrointestinal disturbances (e.g., epigastric pain, heartburn, nausea) | Major bleeding (gastrointestinal, intracranial) | [8][9][10] |
| Cloricromen | Gastrointestinal disturbances (nausea, vomiting, diarrhea) | Bleeding complications | [11] |
| Carbocromen (a related compound) | Headache, dizziness, flushing | Hypotension | [12][13] |
Experimental Protocols
Platelet Aggregation Assays
-
Light Transmittance Aggregometry (LTA): This is a standard method used to assess platelet function.
-
Blood Collection: Whole blood is collected from subjects, typically from an antecubital vein, into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): The blood is centrifuged at a low speed (e.g., 200 g for 10 minutes) to obtain PRP, which is rich in platelets. A second centrifugation at a higher speed (e.g., 2000 g for 15 minutes) is performed on the remaining blood to obtain PPP, which has a very low platelet count.
-
Assay Procedure: The light transmission through a sample of PRP is continuously measured in an aggregometer. An agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time. PPP is used as a reference for 100% aggregation.
-
Data Analysis: The maximum percentage of aggregation is calculated by comparing the change in light transmission in the PRP sample to the difference in light transmission between PRP and PPP.
-
Bleeding Time Measurement
-
Template Bleeding Time (Simplate® Method): This in vivo method assesses primary hemostasis.
-
Procedure: A blood pressure cuff is placed on the upper arm and inflated to a constant pressure (e.g., 40 mmHg). A sterile, disposable device (Simplate®) is used to make a standardized, shallow incision on the volar surface of the forearm.
-
Measurement: A stopwatch is started at the time of the incision. The blood flowing from the cut is blotted with filter paper at regular intervals (e.g., every 30 seconds) without touching the wound itself.
-
Endpoint: The time from the incision until the bleeding stops is recorded as the bleeding time.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways for aspirin and cloricromen, as well as a typical experimental workflow for comparing antiplatelet agents.
Caption: Aspirin's mechanism of action.
Caption: Cloricromen's mechanism of action.
Caption: Workflow for a comparative antiplatelet study.
Conclusion
Aspirin is a well-established antiplatelet agent with a clear mechanism of action and extensive clinical data. This compound offers an alternative mechanism for inhibiting platelet function through PDE inhibition. While direct comparative data is scarce, this guide provides a foundational understanding of both agents based on available literature. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound and aspirin for antiplatelet therapy.
References
- 1. Effect of different aspirin doses on platelet aggregation in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of incremental doses of aspirin on bleeding time, platelet aggregation and thromboxane production in patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the effects of aspirin on bleeding time measured using the Simplate™ method and closure time measured using the PFA-100™, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. International Journal of Medicine in Developing Countries [ijmdc.com]
- 9. Upper gastrointestinal complications induced by anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrointestinal effects of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is Cloricromen used for? [synapse.patsnap.com]
- 12. What is Carbocromen Hydrochloride used for? [synapse.patsnap.com]
- 13. What are the side effects of Carbocromen Hydrochloride? [synapse.patsnap.com]
A Comparative Efficacy Analysis of Cloricromen Hydrochloride and Clopidogrel in Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two antiplatelet agents: Cloricromen hydrochloride and the widely prescribed clopidogrel (B1663587). This document synthesizes available preclinical and clinical data to offer an objective analysis of their mechanisms of action and antiplatelet and antithrombotic effects. While direct head-to-head comparative studies are limited, this guide presents the existing evidence for each compound to facilitate informed research and development decisions.
Introduction
Platelet aggregation is a critical process in the pathophysiology of thrombotic diseases, including myocardial infarction and stroke. Antiplatelet agents are a cornerstone of therapy for the prevention and treatment of these conditions. Clopidogrel, a thienopyridine derivative, is a well-established antiplatelet drug that irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor. This compound, a coumarin (B35378) derivative, is a less extensively studied compound with reported antiplatelet and anti-inflammatory properties. This guide aims to compare the efficacy of these two agents based on available scientific literature.
Mechanisms of Action
The antiplatelet effects of this compound and clopidogrel are achieved through distinct molecular pathways.
This compound: The precise mechanism of Cloricromen is multifaceted. It is understood to inhibit platelet aggregation by potentially inhibiting the action of thromboxane (B8750289) A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction. Additionally, some evidence suggests it may increase intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation. Furthermore, Cloricromen has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.
Clopidogrel: Clopidogrel is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes to its active thiol metabolite. This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface. This binding prevents ADP from binding to its receptor, thereby inhibiting ADP-mediated platelet activation and aggregation for the lifespan of the platelet.
Signaling Pathway Diagrams
Unraveling the Molecular Tactics of Cloricromen Hydrochloride: A Comparative Analysis
A comprehensive examination of Cloricromen hydrochloride's mechanism of action reveals a multi-faceted approach to antithrombotic and anti-inflammatory therapy. This guide provides a comparative analysis of Cloricromen with other key antiplatelet agents, supported by experimental data and detailed methodologies, to offer researchers and drug development professionals a clear perspective on its therapeutic potential.
This compound, a coumarin (B35378) derivative, exerts its effects through a combination of antiplatelet, anti-inflammatory, and vasodilatory actions. Its primary mechanism involves the inhibition of platelet aggregation, a critical step in the formation of blood clots.[1][2] This is achieved, in part, by interfering with the action of thromboxane (B8750289) A2, a potent promoter of platelet clumping and vasoconstriction.[1] Furthermore, evidence suggests Cloricromen inhibits phosphodiesterase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within platelets, which in turn reduces their aggregation.[2] Beyond its antithrombotic properties, Cloricromen has demonstrated significant anti-inflammatory and antioxidant capabilities, including the inhibition of nitric oxide synthase induction.[1][3]
This guide will delve into a comparative analysis of this compound against other established classes of antiplatelet drugs, including Cyclooxygenase (COX) inhibitors, P2Y12 inhibitors, and other phosphodiesterase inhibitors.
Comparative Mechanism of Action
The landscape of antiplatelet therapy is diverse, with different drug classes targeting distinct pathways in platelet activation and aggregation.
| Drug Class | Primary Mechanism of Action | Key Molecular Targets | Representative Drugs |
| This compound | Inhibition of platelet aggregation, anti-inflammatory, antioxidant, vasodilation | Thromboxane A2 pathway, Phosphodiesterase, Nitric Oxide Synthase | Cloricromen |
| Cyclooxygenase (COX) Inhibitors | Irreversible inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) and thromboxane A2 synthesis.[4][5] | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Aspirin, Ibuprofen, Naproxen |
| P2Y12 Inhibitors | Blockade of the P2Y12 receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[6][7] | P2Y12 Receptor | Clopidogrel, Ticagrelor, Prasugrel |
| Phosphodiesterase (PDE) Inhibitors | Inhibition of phosphodiesterase enzymes, leading to increased intracellular cAMP and cGMP, which in turn inhibits platelet aggregation and promotes vasodilation.[2][7] | Phosphodiesterase enzymes (e.g., PDE3) | Cilostazol, Dipyridamole |
Signaling Pathways and Experimental Workflow
To visualize the intricate molecular interactions and the experimental approaches used to evaluate these compounds, the following diagrams are provided.
References
- 1. What is the mechanism of Cloricromen? [synapse.patsnap.com]
- 2. What is Cloricromen used for? [synapse.patsnap.com]
- 3. Cloricromene inhibits the induction of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 7. Antiplatelet Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Cloricromen Hydrochloride and Other Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Phosphodiesterase Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two vital second messengers. By regulating the levels of these cyclic nucleotides, PDEs modulate a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, inflammation, and cardiac contractility. PDE inhibitors, by blocking the action of these enzymes, increase the intracellular concentrations of cAMP and/or cGMP, thereby eliciting various therapeutic effects. These inhibitors are classified based on their selectivity for different PDE isoenzyme families.
Cloricromen hydrochloride is recognized as a platelet aggregation inhibitor and a coronary vasodilator.[1] Its mechanism of action is associated with the inhibition of platelet function and vasodilation, which is suggestive of a role in modulating cyclic nucleotide signaling pathways.[2][3]
Quantitative Performance Comparison
A direct quantitative comparison of the PDE inhibitory activity of this compound with other PDE inhibitors is challenging due to the lack of publicly available IC50 data for Cloricromen. However, to provide a valuable comparative resource, the following tables summarize the in vitro potency and selectivity of several well-characterized PDE inhibitors across different families.
Table 1: In Vitro Potency (IC50) of Selected Phosphodiesterase Inhibitors
| Compound | PDE Family Target | IC50 (nM) | Reference(s) |
| This compound | PDE (unspecified) | Data not available | |
| Sildenafil | PDE5 | ~2.5 - 6.6 | [3] |
| PDE6 | ~22 - 79 | [3] | |
| Tadalafil | PDE5 | ~1.8 - 5 | [3] |
| PDE11 | ~11 | [3] | |
| Vardenafil | PDE5 | ~0.7 - 2.1 | [3] |
| PDE6 | ~11 | [3] | |
| Milrinone | PDE3 | ~180 - 500 | [4] |
| Cilostazol | PDE3 | ~30 - 270 | [4] |
| Roflumilast | PDE4 | ~0.2 - 0.9 | [5] |
| Theophylline | Non-selective | ~10,000 - 100,000 |
IC50 values can vary depending on the specific assay conditions and the PDE isoform tested.
Table 2: Selectivity Profile of Selected PDE Inhibitors (Fold-Selectivity vs. Target PDE)
| Compound | Selectivity vs. PDE1 | Selectivity vs. PDE2 | Selectivity vs. PDE3 | Selectivity vs. PDE4 | Selectivity vs. PDE6 |
| Sildenafil (vs. PDE5) | >280 | >280 | >280 | >280 | ~10 |
| Tadalafil (vs. PDE5) | >780 | >660 | >1000 | >1000 | >780 |
| Vardenafil (vs. PDE5) | >1000 | >1000 | >1000 | >1000 | ~15 |
| Milrinone (vs. PDE3) | ~10 | - | - | ~100 | - |
| Roflumilast (vs. PDE4) | >10,000 | >10,000 | >10,000 | - | >10,000 |
Selectivity is expressed as the ratio of IC50 for the off-target PDE to the IC50 for the primary target PDE. A higher number indicates greater selectivity.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of PDE inhibitors involves the elevation of intracellular cAMP and/or cGMP levels.
cAMP-Mediated Signaling Pathway
In platelets, an increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in the inhibition of platelet activation and aggregation by preventing the release of calcium from intracellular stores and inhibiting the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors required for fibrinogen binding.
Caption: cAMP signaling pathway in platelets and the inhibitory point of PDE3 inhibitors like Cloricromen.
cGMP-Mediated Signaling Pathway
In vascular smooth muscle cells, nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP. Elevated cGMP levels activate Protein Kinase G (PKG), which leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation. PDE5 is the primary enzyme responsible for cGMP degradation in these cells.
Caption: cGMP signaling pathway in vascular smooth muscle and the inhibitory point of PDE5 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PDE inhibitors. Below are outlines of key experimental protocols.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific PDE isoenzyme.
Objective: To quantify the in vitro inhibitory activity of a test compound against a purified PDE enzyme.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE3A, PDE4D, PDE5A)
-
Test compounds (this compound, Sildenafil, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: [³H]-labeled cyclic nucleotide ([³H]-cAMP or [³H]-cGMP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Snake venom nucleotidase
-
Anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, a fixed concentration of the purified PDE enzyme, and the [³H]-labeled substrate.
-
Compound Dilution: Create a serial dilution of the test compounds.
-
Incubation: Add the diluted test compounds to the reaction mixture and incubate at 37°C for a defined period.
-
Reaction Termination: Stop the enzymatic reaction.
-
Hydrolysis and Separation: Add snake venom nucleotidase to hydrolyze the resulting 5'-monophosphate to the corresponding nucleoside. The charged, unhydrolyzed substrate is then separated from the neutral nucleoside product using an anion-exchange resin.
-
Quantification: The amount of [³H]-labeled nucleoside product is quantified using a scintillation counter.
-
Data Analysis: The percentage of PDE inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Cloricromene synergizes with antiplatelet drugs and nitric oxide-like factor derived from rat peritoneal polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two inotropes with different mechanisms of action: contractile, PDE-inhibitory and direct myofibrillar effects of levosimendan and enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In Vivo Validation of Cloricromen Hydrochloride's Anti-inflammatory Effects: A Comparative Guide
This guide provides a comparative overview of the in vivo anti-inflammatory effects of Cloricromen hydrochloride against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Cloricromen's potential as an anti-inflammatory agent.
Executive Summary
This compound, a coumarin (B35378) derivative, has demonstrated significant anti-inflammatory properties in a preclinical model of chronic inflammation. In a well-established in vivo model of collagen-induced arthritis in rats, Cloricromen effectively attenuated the clinical and histological signs of the disease. Its mechanism of action involves the downregulation of key pro-inflammatory cytokines and enzymes, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2] This contrasts with the primary mechanism of Ibuprofen, which directly inhibits COX enzymes.
It is important to note that a direct head-to-head in vivo comparison of Cloricromen and Ibuprofen in the same inflammatory model is not currently available in the published literature. This guide, therefore, presents a comparison based on data from different, well-established models of inflammation: a chronic arthritis model for Cloricromen and an acute edema model for Ibuprofen. While this does not allow for a direct comparison of potency, it provides valuable insights into the distinct anti-inflammatory profiles of each compound.
Data Presentation: A Comparative Analysis
The following table summarizes the key findings from in vivo studies of this compound and Ibuprofen in their respective inflammatory models.
| Parameter | This compound | Ibuprofen |
| Inflammatory Model | Collagen-Induced Arthritis in Lewis Rats | Carrageenan-Induced Paw Edema in Rats |
| Animal Species | Rat | Rat |
| Dosage | 10 mg/kg, i.p. daily | 35 mg/kg, oral |
| Key Efficacy Endpoints | - Reduction in clinical arthritis score- Improved histological status of joints- Decreased plasma levels of TNF-α and IL-1β- Reduced expression of iNOS and COX-2 in inflamed joints | - Inhibition of paw edema volume |
| Observed Effects | Delayed development of clinical signs of arthritis and improved histological status in the knee and paw.[2] | Significant reduction in paw edema volume at 1, 2, and 4 hours post-carrageenan injection. |
| Mechanism of Action | Inhibition of TNF-α production, leading to downstream suppression of IL-1β, iNOS, and COX-2 expression.[1][3] | Non-selective inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin (B15479496) synthesis. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate critical evaluation.
This compound: Collagen-Induced Arthritis in Lewis Rats
1. Induction of Arthritis:
-
Male Lewis rats are immunized by an intradermal injection at the base of the tail with an emulsion containing bovine type II collagen and complete Freund's adjuvant.
-
A second immunization is administered 21 days later.[2]
2. Treatment:
-
Treatment with this compound (10 mg/kg, i.p.) is initiated at the onset of arthritis (typically around day 23) and administered daily.[2]
3. Assessment of Inflammation:
-
Clinical Scoring: The severity of arthritis in the hind paws is macroscopically scored daily based on erythema and edema.
-
Histological Analysis: At the end of the study, the knee and paw joints are collected, fixed, and processed for histological examination to assess cartilage and bone erosion.
-
Biochemical Analysis: Blood samples are collected to measure plasma levels of TNF-α and IL-1β using ELISA.
-
Immunohistochemistry: Joint tissues are analyzed for the expression of iNOS and COX-2.[2]
Ibuprofen: Carrageenan-Induced Paw Edema in Rats
1. Animal Preparation:
-
Male Wistar rats are used for the experiment. Food is withdrawn 12 hours before the experiment, while water is available ad libitum.
2. Treatment:
-
Animals are orally administered Ibuprofen (35 mg/kg) or the vehicle (control).
3. Induction of Edema:
-
One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
4. Measurement of Edema:
-
The volume of the paw is measured using a plethysmometer at 0, 1, 2, and 4 hours after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for the drug-treated group in comparison to the control group.
Mandatory Visualizations
Signaling Pathway of Cloricromen's Anti-inflammatory Action
References
A Head-to-Head Comparison: Cloricromen Hydrochloride vs. Ticagrelor in Antiplatelet Therapy
For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of Cloricromen hydrochloride and ticagrelor (B1683153), two antiplatelet agents with distinct mechanisms of action. This analysis is based on available preclinical and clinical data to inform research and development efforts in the field of antithrombotic therapy.
Executive Summary
This comparison guide delves into the pharmacological profiles of this compound and ticagrelor, focusing on their mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a well-established antiplatelet agent with a robust body of clinical evidence supporting its use in acute coronary syndromes (ACS).[1][2] this compound, a less-studied compound, is understood to exert its antiplatelet effects through the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3] While both agents ultimately inhibit platelet aggregation, they do so via different signaling pathways, which may have implications for their efficacy and safety profiles.
Direct head-to-head clinical trials comparing this compound and ticagrelor are not available in the current literature. Therefore, this guide synthesizes data from independent studies to provide a comparative overview. It is important to note the disparity in the volume and quality of evidence, with ticagrelor having undergone extensive evaluation in large-scale clinical trials, whereas the data for this compound is more limited and largely derived from older, smaller-scale studies.
Mechanism of Action
This compound:
This compound's primary mechanism of action is the inhibition of phosphodiesterase (PDE) within platelets.[3] By inhibiting PDE, Cloricromen prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade of events ultimately results in the inhibition of platelet activation and aggregation.[4] Specifically, increased cAMP levels are associated with the inhibition of calcium mobilization and granule secretion, both critical steps in the platelet activation process.[5]
Ticagrelor:
Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 adenosine diphosphate (B83284) (ADP) receptor on the surface of platelets.[6][7] Unlike thienopyridines such as clopidogrel (B1663587), ticagrelor does not require metabolic activation to exert its effect.[7] By binding to the P2Y12 receptor, ticagrelor prevents ADP from initiating the signaling cascade that leads to platelet activation and aggregation. This blockade inhibits the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, thereby preventing fibrinogen binding and platelet cross-linking.[6]
Signaling Pathway Diagrams
Pharmacokinetics
| Parameter | This compound | Ticagrelor |
| Absorption | Information not readily available. | Rapidly absorbed with a median Tmax of 1.5 hours.[8] |
| Bioavailability | Information not readily available. | Approximately 36%.[6] |
| Metabolism | Information not readily available. | Primarily metabolized by CYP3A4 to an active metabolite (AR-C124910XX).[8] |
| Half-life | Information not readily available. | Approximately 7 hours for ticagrelor and 9 hours for its active metabolite. |
| Excretion | Information not readily available. | Primarily via hepatic metabolism and biliary secretion.[6] |
Pharmacodynamics and Efficacy
This compound:
-
In vitro studies have shown that this compound causes a dose-dependent reduction in platelet aggregation induced by ADP and adrenaline.[9]
-
An in vivo study in healthy volunteers demonstrated that oral administration of Cloricromen resulted in consistent inhibition of platelet aggregation and ATP secretion in whole blood when stimulated by ADP and collagen.[5]
-
Clinical trial data on the efficacy of this compound in preventing major adverse cardiovascular events in patients with thromboembolic disorders is limited.
Ticagrelor:
-
Ticagrelor achieves a rapid and potent inhibition of platelet aggregation.[10][11]
-
In the PLATO (Platelet Inhibition and Patient Outcomes) trial, a large-scale study in patients with ACS, ticagrelor was superior to clopidogrel in reducing the primary composite endpoint of death from vascular causes, myocardial infarction, or stroke (9.8% vs. 11.7% at 12 months; HR 0.84; P<0.001).[3][12]
-
The PLATO trial also demonstrated a significant reduction in cardiovascular death (4.0% vs. 5.1%) and myocardial infarction (5.8% vs. 6.9%) with ticagrelor compared to clopidogrel.[12]
-
In a subgroup of the PLATO trial with patients intended for non-invasive management, ticagrelor showed a lower incidence of the primary endpoint compared to clopidogrel (12.0% vs. 14.3%; HR 0.85; P=0.04).[2]
Safety Profile
This compound:
-
The safety profile of this compound is not well-documented in large-scale clinical trials. Potential side effects may include bleeding complications, as with other antiplatelet agents.[3]
Ticagrelor:
-
The most common adverse event associated with ticagrelor is bleeding. In the PLATO trial, the rate of major bleeding was similar between the ticagrelor and clopidogrel groups (11.6% vs. 11.2%).[1] However, non-CABG related major bleeding was higher with ticagrelor (4.5% vs. 3.8%).[12]
-
Dyspnea (shortness of breath) is a known side effect of ticagrelor, occurring more frequently than with clopidogrel (13.8% vs. 7.8% in the PLATO trial).[3]
Experimental Protocols
Light Transmission Aggregometry (LTA):
LTA is a widely used method to assess platelet function. The following is a general protocol that can be adapted for testing the effects of antiplatelet agents.
-
Workflow for Light Transmission Aggregometry:
Caption: General workflow for Light Transmission Aggregometry. -
Methodology:
-
Sample Preparation: Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed. Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed.[13][14]
-
Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).[14]
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen) is added to the PRP to induce aggregation. For testing inhibitors, the drug is pre-incubated with the PRP before adding the agonist.
-
Data Acquisition: The aggregometer measures the change in light transmission through the PRP as platelets aggregate. The extent of aggregation is recorded over time.
-
VerifyNow P2Y12 Assay:
The VerifyNow system is a point-of-care, whole-blood assay used to measure platelet P2Y12 receptor blockade.[15][16]
-
Methodology:
-
Sample Collection: A whole blood sample is collected in a specific Greiner citrate (B86180) tube.[17][18]
-
Assay Principle: The assay cartridge contains fibrinogen-coated beads and ADP as the agonist. When the blood sample is added, activated platelets bind to the fibrinogen-coated beads, causing agglutination.[15]
-
Measurement: The instrument measures the rate and extent of this agglutination and reports the result in P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12 inhibition.[15]
-
Conclusion
Ticagrelor is a potent and well-characterized antiplatelet agent with a strong evidence base supporting its clinical use in the management of acute coronary syndromes. Its direct-acting, reversible mechanism of action offers predictable and rapid platelet inhibition.
This compound represents an alternative mechanistic approach to platelet inhibition through the modulation of intracellular cAMP levels. However, the available data on its clinical efficacy, safety, and pharmacokinetic/pharmacodynamic profile are limited in comparison to ticagrelor. Further research, including well-designed clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and to enable a direct comparison with established antiplatelet agents like ticagrelor. For drug development professionals, the distinct mechanism of Cloricromen may offer opportunities for synergistic combination therapies or for use in specific patient populations, pending further investigation.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Ticagrelor versus clopidogrel in patients with acute coronary syndromes intended for non-invasive management: substudy from prospective randomised PLATelet inhibition and patient Outcomes (PLATO) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PLATelet inhibition and patient Outcomes - American College of Cardiology [acc.org]
- 4. bchcicu.org [bchcicu.org]
- 5. Platelet aggregation, ATP release and cytoplasmic Ca2+ movement: the effects of cloricromene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Efficacy and safety of ticagrelor: a reversible P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic–pharmacodynamic modelling of platelet response to ticagrelor in stable coronary artery disease and prior myocardial infarction patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ticagrelor: pharmacokinetics, pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. VerifyNow P2Y12 and VerifyNow PRU Test [practical-haemostasis.com]
- 16. VerifyNow P2Y12 Assay [testguide.labmed.uw.edu]
- 17. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 18. youtube.com [youtube.com]
Replicating Published Findings on Cloricromen Hydrochloride's Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cloricromen hydrochloride's efficacy, primarily focusing on its antiplatelet and potential anti-inflammatory effects. Due to the limited availability of recent, in-depth clinical data on this compound in publicly accessible literature, this document summarizes the existing findings and draws comparisons with well-established alternatives, Aspirin (B1665792) and Clopidogrel (B1663587). The guide is intended to provide a framework for researchers looking to replicate or build upon previous findings.
Executive Summary
This compound is a coumarin (B35378) derivative that has demonstrated antiplatelet activity. Its mechanism is believed to involve the inhibition of platelet aggregation, potentially through the modulation of thromboxane (B8750289) A2 and phosphodiesterase activity, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) within platelets. It has also been suggested to possess anti-inflammatory and antioxidant properties. However, a comprehensive body of recent, publicly available research detailing its clinical efficacy with quantitative data is lacking. This guide presents the available information on Cloricromen and compares its known mechanisms with those of Aspirin and Clopidogrel, for which extensive data exists.
Data Presentation: Comparative Efficacy
Due to the scarcity of specific quantitative in vitro efficacy data for this compound in the public domain, a direct quantitative comparison is challenging. The following tables provide in vitro efficacy data for Aspirin and the active metabolite of Clopidogrel to serve as a benchmark for researchers.
Table 1: In Vitro Inhibition of Platelet Aggregation
| Compound | Agonist | IC50 Value | Source |
| Aspirin | Arachidonic Acid | ~6.3 µM (log IC50 = -5.20) | [1] |
| Clopidogrel (active metabolite) | ADP | 1.9 ± 0.3 μM | [2][3] |
| This compound | ADP, Collagen | Dose-dependent inhibition observed, specific IC50 values not reported in available literature. | [4][5] |
Note: The IC50 value for Aspirin is for the inhibition of arachidonic acid-induced aggregation. The IC50 for Clopidogrel's active metabolite is for ADP-induced aggregation. The agonist used can significantly impact the IC50 value.
Experimental Protocols
To facilitate the replication of findings, detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and should be adapted as needed.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This in vitro assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), arachidonic acid, collagen).
-
Test compounds (this compound, Aspirin, Clopidogrel active metabolite).
-
Spectrophotometer or aggregometer.
-
Centrifuge.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant). b. Carefully collect the PRP. c. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.
-
Assay: a. Adjust the platelet count in the PRP to a standardized concentration using PPP. b. Pre-warm the PRP and PPP samples to 37°C. c. Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline. d. Place a cuvette with PRP in the sample well to set the 0% transmission baseline. e. Add the test compound at various concentrations to the PRP and incubate for a specified time. f. Add the platelet agonist to induce aggregation. g. Record the change in light transmission over time.
-
Data Analysis: a. The percentage of aggregation is calculated relative to the light transmission of PRP and PPP. b. Dose-response curves can be generated to determine the IC50 value for each compound.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice).
-
Carrageenan solution (1% w/v in sterile saline).
-
Test compounds and a standard anti-inflammatory drug (e.g., Indomethacin).
-
Pletysmometer or a digital caliper to measure paw volume/thickness.
Procedure:
-
Animal Acclimatization and Grouping: a. Acclimatize animals to laboratory conditions for at least one week. b. Divide animals into control, standard, and test groups.
-
Dosing: a. Administer the vehicle (control), standard drug, or test compound orally or intraperitoneally.
-
Induction of Inflammation: a. One hour after dosing, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: a. Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: a. Calculate the percentage of inhibition of edema for each group compared to the control group.
Visualizations
Signaling Pathway of Platelet Aggregation Inhibitors
The following diagram illustrates the general signaling pathways targeted by antiplatelet agents like this compound, Aspirin, and Clopidogrel.
Caption: General signaling pathways of platelet activation and points of inhibition for antiplatelet drugs.
Experimental Workflow: In Vitro Platelet Aggregation Assay
The following diagram outlines the typical workflow for conducting an in vitro platelet aggregation study.
Caption: Workflow for in vitro platelet aggregation assay using light transmission aggregometry.
References
- 1. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cloricromene inhibits the activation of human platelets by ADP alone or in combination with adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation of the anti-ischaemic effects of cloricromene from its anti-platelet activity [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Cloricromen Hydrochloride Compared to Standard of Care in Thromboembolic and Inflammatory Disorders
For Immediate Release
In the landscape of therapies for thromboembolic and inflammatory conditions, particularly peripheral artery disease (PAD) and intermittent claudication, Cloricromen hydrochloride presents a multifaceted mechanism of action. This guide provides a comprehensive comparison of this compound with the current standards of care, including aspirin (B1665792), clopidogrel (B1663587), and cilostazol (B1669032), to assess its translational potential for researchers, scientists, and drug development professionals. The comparison is based on available preclinical and clinical data, with a focus on data-driven analysis and detailed experimental methodologies.
Executive Summary
This compound, a coumarin (B35378) derivative, exhibits antiplatelet, anti-inflammatory, and vasodilatory properties. Its primary mechanism involves the inhibition of thromboxane (B8750289) A2 (TXA2) synthesis and phosphodiesterase (PDE), leading to reduced platelet aggregation and vasodilation.[1] It also demonstrates anti-inflammatory effects by inhibiting the synthesis of pro-inflammatory cytokines and chemokines.[1] The current standard of care for conditions like intermittent claudication, a common manifestation of PAD, includes antiplatelet agents such as aspirin and clopidogrel, and the PDE3 inhibitor cilostazol, which also has vasodilatory and antiplatelet effects. While Cloricromen shows promise due to its broad-spectrum activity, its clinical efficacy in direct comparison to the established standards of care requires more robust investigation.
Mechanism of Action: A Comparative Overview
The therapeutic effects of Cloricromen and standard-of-care drugs stem from their distinct interactions with key signaling pathways involved in thrombosis and inflammation.
This compound:
-
Antiplatelet Effect: Primarily inhibits thromboxane A2 synthase, a key enzyme in the pathway that converts arachidonic acid to the potent platelet agonist TXA2.[1] It also appears to inhibit phosphodiesterase, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) in platelets, which further inhibits their aggregation.
-
Anti-inflammatory Effect: Modulates inflammation by reducing the production of pro-inflammatory cytokines and chemokines.
-
Vasodilatory Effect: Promotes the widening of blood vessels, which can improve blood flow.
Standard of Care:
-
Aspirin: Irreversibly inhibits cyclooxygenase-1 (COX-1) and to a lesser extent, COX-2, thereby blocking the production of thromboxane A2 from arachidonic acid for the life of the platelet.
-
Clopidogrel: An irreversible inhibitor of the P2Y12 adenosine diphosphate (B83284) (ADP) receptor on the platelet surface, which is crucial for platelet activation and aggregation.
-
Cilostazol: A selective inhibitor of phosphodiesterase type 3 (PDE3), leading to increased cAMP in platelets and vascular smooth muscle. This results in reversible inhibition of platelet aggregation and vasodilation.
Below is a diagram illustrating the signaling pathways targeted by these agents.
Caption: Signaling pathways in platelet activation and their inhibition.
Preclinical and Clinical Data Comparison
A direct comparison of quantitative data from preclinical and clinical studies is essential for evaluating the translational potential of this compound.
Preclinical Data
| Parameter | This compound | Aspirin | Clopidogrel | Cilostazol |
| Antiplatelet Activity (in vitro) | ||||
| Inhibition of ADP-induced aggregation | Moderate | Weak | Strong | Strong |
| Inhibition of Collagen-induced aggregation | Strong | Strong | Moderate | Moderate |
| Inhibition of Arachidonic Acid-induced aggregation | Strong | Strong | Weak | Not reported |
| Anti-inflammatory Activity (in vitro) | ||||
| Inhibition of TNF-α production | Reported | Moderate | Weak | Moderate |
| Inhibition of IL-6 production | Reported | Moderate | Weak | Moderate |
| Vasodilatory Effect (in vitro) | Reported | None | None | Strong |
Note: This table is a qualitative summary based on the described mechanisms of action, as direct comparative preclinical studies with quantitative data are limited in the public domain.
Clinical Data: Intermittent Claudication
A key indication for these drugs is the symptomatic relief of intermittent claudication.
| Study Outcome | This compound (+ Aspirin) | Placebo (+ Aspirin) | Cilostazol | Placebo |
| Change in Initial Claudication Distance (ICD) | +12.3 m (non-significant vs. placebo)[1] | - | 35% increase (P<0.01 vs. placebo) | - |
| Change in Absolute Claudication Distance (ACD) | Slight, non-significant trend for improvement[1] | - | 41% increase (P<0.01 vs. placebo) | - |
| Responder Rate (>40% improvement in ICD) | Slight, non-significant trend for improvement[1] | - | Not directly reported in this format | - |
Data for Cloricromen is from a 6-month trial in patients already on aspirin.[1] Data for Cilostazol is from a 12-week trial.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is a standard method for assessing platelet function in vitro.
Caption: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes to separate the platelet-rich plasma (PRP).
-
Incubation: PRP is incubated with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregation Induction: A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of Cloricromen is determined by comparing the aggregation in the presence of the compound to the vehicle control.
In Vitro Anti-inflammatory Assay (Cytokine Measurement in Macrophages)
This protocol assesses the ability of a compound to modulate the production of pro-inflammatory cytokines.
Caption: Workflow for In Vitro Anti-inflammatory Assay.
Methodology:
-
Cell Culture: A suitable macrophage cell line (e.g., murine RAW 264.7 or human THP-1) is cultured in appropriate media.
-
Pre-treatment: The cells are treated with various concentrations of this compound or a vehicle control for a defined period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant, containing the secreted cytokines, is collected.
-
Cytokine Quantification: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The levels of cytokines in the Cloricromen-treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Conclusion and Future Directions
This compound demonstrates a promising, multi-target profile with antiplatelet, anti-inflammatory, and vasodilatory effects. This contrasts with the more specific mechanisms of action of standard-of-care agents like aspirin, clopidogrel, and cilostazol. However, the available clinical data for Cloricromen is limited, with one study showing a non-significant benefit over aspirin in intermittent claudication.
To fully assess the translational potential of this compound, further research is warranted. Head-to-head preclinical and clinical trials directly comparing Cloricromen with clopidogrel and cilostazol are crucial. These studies should employ standardized and detailed experimental protocols to generate robust, comparable quantitative data. Elucidating the detailed molecular interactions within the targeted signaling pathways will also provide a more precise understanding of its mechanism and potential for therapeutic superiority. For drug development professionals, the broad-spectrum activity of Cloricromen may offer advantages in complex diseases like PAD where both thrombosis and inflammation play a significant role, but this potential needs to be substantiated with more extensive and comparative evidence.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Cloricromen Hydrochloride
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Cloricromen (B1669239) hydrochloride, a coumarin (B35378) derivative investigated for its platelet aggregation inhibitory effects, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of cloricromen hydrochloride, ensuring compliance with regulatory standards and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on available safety data, this compound is classified as harmful if swallowed.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Inspect them before use and employ proper removal techniques to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect from dust and splashes.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used.[2]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is regulated by the Environmental Protection Agency (EPA) and may also be subject to regulations from the Drug Enforcement Administration (DEA), depending on the substance.[3] The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3]
While this compound is not specifically listed as a hazardous waste under RCRA's F, K, P, or U lists, a chemical waste may still be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] Given its classification as "Harmful if swallowed,"[1] it should be treated as a hazardous waste until a formal hazardous waste determination is made by qualified personnel.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[6] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[7]
-
Segregation and Labeling:
-
Containerization:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, paper towels), in a designated and clearly labeled hazardous waste container.[9]
-
The container must be made of a material compatible with this compound and any solvents used. It must be sealable to prevent leaks or spills.[9]
-
-
Storage:
-
Arranging for Disposal:
Data Presentation: this compound Hazard Information
The following table summarizes the available hazard data for this compound.
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| Hazard Class | Acute Toxicity, Oral (Category 4) | [1] |
| Signal Word | Warning | [1] |
| Precautionary Statement Codes | P264, P270, P301+P317, P330, and P501 | [1] |
Experimental Protocol: Preparation of this compound Waste for Disposal
The following is a general protocol for preparing solid this compound waste for disposal. This procedure should be performed in a certified chemical fume hood.
Materials:
-
Waste this compound
-
A compatible combustible solvent (e.g., ethanol (B145695) or methanol; consult your EHS department for approved solvents)[7]
-
Designated hazardous waste container with a secure lid[7]
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)[7]
Procedure:
-
Consult EHS: Before proceeding, consult your institution's EHS department for specific guidelines on solvent type and waste accumulation procedures.[7]
-
Prepare the Waste Container: Ensure the hazardous waste container is properly labeled with "Hazardous Waste," "this compound," and any other required hazard information.[7]
-
Dissolve the Waste: Carefully transfer the waste this compound into the designated waste container. Slowly add the approved combustible solvent to dissolve the solid material. Swirl gently to mix. This is often done to prepare the waste for chemical incineration.[6]
-
Secure the Container: Securely close the lid of the waste container.[7]
-
Store for Pickup: Store the container in the designated hazardous waste accumulation area.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup by a licensed waste disposal contractor.[7]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Decision-making for chemical waste disposal.
References
- 1. Cloricromen | C20H26ClNO5 | CID 68876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Safe Handling of Cloricromen Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Cloricromen hydrochloride.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on best practices for handling potentially hazardous pharmaceutical compounds. It is crucial to treat this compound with a high degree of caution, assuming it may be toxic and harmful. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures.
Hazard Profile and Precautionary Data
| Hazard Classification | GHS Code | Signal Word | Precautionary Statements |
| Acute Toxicity, Oral | H301 | Danger | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Irritation | H315 | Warning | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319 | Warning | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Carcinogenicity (Suspected) | H351 | Warning | P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the recommended PPE for all procedures involving this compound.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double gloves (Chemotherapy gloves) | ASTM D6978 |
| Body Protection | Disposable gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. |
| Eye and Face Protection | Safety goggles and face shield | Provides full-face protection from splashes. |
| Respiratory Protection | N95 or higher respirator | Required when handling powders or if there is a risk of aerosol generation. |
| Head and Foot Protection | Hair and shoe covers | To prevent contamination of personal clothing and work areas. |
Operational and Disposal Plans
A clear, step-by-step approach to handling and disposal minimizes the risk of exposure and environmental contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Store: Store in a designated, well-ventilated, and secure area away from incompatible materials. Keep the container tightly closed.
Handling and Use
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure.
-
Don PPE: Before handling, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of powder.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in a manner that avoids self-contamination and dispose of it as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Only trained personnel with proper PPE should clean up the spill.
-
Decontaminate: Thoroughly decontaminate the spill area after the material has been removed.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Segregation: Segregate this compound waste from other waste streams.
-
Containerization: Collect all solid and liquid waste, including contaminated PPE, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal vendor. The standard method for this type of waste is incineration at a permitted facility.[1][2]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the container can be disposed of as non-hazardous waste after defacing the label.[2]
Visual Workflow for Chemical Spill Response
The following diagram illustrates the logical steps to be taken in the event of a chemical spill.
Caption: Logical workflow for responding to a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
